Fluprazine
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F3N4O/c15-14(16,17)11-2-1-3-12(10-11)21-8-6-20(7-9-21)5-4-19-13(18)22/h1-3,10H,4-9H2,(H3,18,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHQKHXJPWDSTPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)N)C2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
76716-77-3 (mono-hydrochloride) | |
| Record name | Fluprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076716604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70227545 | |
| Record name | Fluprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76716-60-4 | |
| Record name | Fluprazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76716-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fluprazine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076716604 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fluprazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70227545 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUPRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/713BBL6840 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluprazine's Serotonergic Mechanism of Action: A Technical Guide
Abstract
This technical guide provides an in-depth examination of the putative mechanism of action of fluprazine, a phenylpiperazine derivative classified as a serenic or anti-aggressive agent. Due to a scarcity of direct pharmacological data for this compound (developmental code name DU-27,716), this document focuses on the well-characterized profile of its close structural and functional analog, eltoprazine. The available evidence strongly suggests that this compound's effects are mediated through its activity as an agonist at serotonin 5-HT1A and 5-HT1B receptors. This guide summarizes the quantitative binding and functional data for eltoprazine, details the experimental protocols used to derive such data, and provides visual diagrams of key signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Introduction
This compound is a phenylpiperazine compound recognized for its "serenic" or anti-aggressive properties observed in preclinical studies.[1][2][3] While its precise pharmacology remains largely uncharacterized in publicly accessible literature, it is consistently hypothesized to function similarly to its sister compound, eltoprazine.[1][4] Both compounds are thought to exert their effects by modulating the serotonin system, a key neurotransmitter network involved in regulating mood, aggression, and anxiety. This guide will, therefore, use eltoprazine as the primary exemplar to elucidate the likely serotonergic mechanism of action of this compound, focusing on its interactions with 5-HT1 receptor subtypes.
Putative Mechanism of Action at Serotonin Receptors
The leading hypothesis is that this compound, like eltoprazine, functions as an agonist at 5-HT1A and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate intracellular signaling cascades to modulate neuronal activity.
-
5-HT1A Receptor Agonism: 5-HT1A receptors are inhibitory GPCRs coupled to Gi/o proteins. When activated by an agonist, the Gi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP). This reduction in cAMP levels ultimately leads to hyperpolarization of the neuron, reducing its firing rate. Eltoprazine has been shown to act as a 5-HT1A agonist by inhibiting forskolin-stimulated cAMP production.
-
5-HT1B Receptor Partial Agonism: 5-HT1B receptors also couple to Gi/o proteins and function as autoreceptors on presynaptic terminals of serotonergic neurons. Their activation inhibits the release of serotonin. Eltoprazine demonstrates partial agonist activity at these receptors, inhibiting the potassium-stimulated release of 5-HT.
-
5-HT1C/2A Receptor Interaction: Eltoprazine shows weaker affinity for 5-HT1C receptors (now more commonly classified within the 5-HT2C family) and acts as a weak antagonist. These receptors are coupled to Gq/11 proteins, and their activation stimulates phospholipase C, leading to the production of inositol phosphates and diacylglycerol.
Quantitative Pharmacological Data
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| Eltoprazine | 5-HT1A | Radioligand Binding | Ki | 40 nM | |
| 5-HT1B | Radioligand Binding | Ki | 52 nM | ||
| 5-HT1C | Radioligand Binding | Ki | 81 nM | ||
| 5-HT1A | cAMP Inhibition | Functional Agonism | 1 µM (Inhibition) | ||
| 5-HT1B | 5-HT Release | pD2 (Partial Agonist) | 7.8 (α = 0.5) | ||
| 5-HT1C | Inositol Phosphate | IC50 (Antagonist) | 7 µM |
Key Experimental Methodologies
The characterization of a compound's activity at serotonin receptors involves several standard in vitro assays.
Radioligand Binding Assay (Competitive)
This assay quantifies the affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.
Objective: To determine the inhibition constant (Ki) of a test compound.
Materials:
-
Membrane Preparation: Cell membranes from tissue (e.g., rat hippocampus) or cultured cells stably expressing the human serotonin receptor of interest (e.g., 5-HT1A).
-
Radioligand: A high-affinity ligand for the target receptor, labeled with a radioisotope (e.g., [³H]8-OH-DPAT for 5-HT1A).
-
Test Compound: The unlabeled drug to be tested (e.g., this compound).
-
Non-specific Ligand: A high concentration of an unlabeled ligand (e.g., serotonin) to determine non-specific binding.
-
Buffers: Assay buffer (e.g., Tris-HCl) and wash buffer.
-
Apparatus: 96-well plates, glass fiber filters, a cell harvester for filtration, and a liquid scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and pellet the membranes via centrifugation. Resuspend and wash the pellet, then store at -80°C. Determine protein concentration via a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Membranes + Radioligand + Assay Buffer.
-
Non-specific Binding (NSB): Membranes + Radioligand + High concentration of non-specific ligand.
-
Test Compound: Membranes + Radioligand + Serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly separate bound from free radioligand by vacuum filtration through glass fiber filters using a cell harvester. The membranes with bound radioligand are trapped on the filter.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place filters in scintillation vials with scintillation cocktail and quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: cAMP Inhibition (for Gi-coupled Receptors)
This assay measures the ability of a compound to act as an agonist or antagonist at a Gi-coupled receptor, such as 5-HT1A, by quantifying its effect on intracellular cAMP levels.
Objective: To determine the EC50 (for agonists) or IC50 (for antagonists) of a test compound.
Materials:
-
Cells: A cell line (e.g., CHO, HEK293) stably expressing the Gi-coupled receptor of interest.
-
Stimulant: Forskolin, an adenylyl cyclase activator, is used to raise basal cAMP levels.
-
Test Compound: The potential agonist or antagonist.
-
cAMP Assay Kit: A commercial kit for detecting cAMP levels, often based on competitive immunoassay formats like HTRF (Homogeneous Time-Resolved Fluorescence).
-
Plate Reader: An HTRF-compatible plate reader.
Protocol:
-
Cell Plating: Seed the cells in a 96-well or 384-well plate and allow them to adhere.
-
Compound Addition:
-
Agonist Mode: Add serial dilutions of the test compound to the wells, followed by a fixed concentration of forskolin.
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of the test compound, then add a fixed concentration of a known agonist (at its EC80) plus forskolin.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow for modulation of cAMP production.
-
Cell Lysis and Detection: Add lysis buffer and the detection reagents from the cAMP kit as per the manufacturer's instructions. This typically involves a labeled cAMP tracer and a specific antibody.
-
Measurement: Read the plate on a compatible reader. The signal is typically inversely proportional to the amount of cAMP produced in the cells.
-
Data Analysis:
-
Convert the raw signal to cAMP concentrations using a standard curve.
-
For Agonist: Plot the percent inhibition of forskolin-stimulated cAMP levels against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50.
-
For Antagonist: Plot the percent inhibition of the agonist response against the log concentration of the test compound to determine the IC50.
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagram
Caption: Putative 5-HT1A receptor signaling pathway for this compound.
Experimental Workflow Diagrams
Caption: General workflow for a competitive radioligand binding assay.
Caption: Workflow for a Gi-coupled functional cAMP inhibition assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behavioural examinations of the anti-aggressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ddescholar.acemap.info [ddescholar.acemap.info]
The Pharmacological Profile of Fluprazine: A Technical Guide
An In-depth Analysis for Researchers and Drug Development Professionals
Fluprazine (developmental code name DU-27,716) is a phenylpiperazine derivative recognized for its potent anti-aggressive properties.[1] This technical guide provides a comprehensive overview of the pharmacological class of this compound, its mechanism of action, receptor binding profile, and the experimental methodologies used to characterize its effects.
Pharmacological Classification
This compound is classified as a serenic or anti-aggressive agent .[1] Its primary mechanism of action is attributed to its activity as a serotonin 5-HT1A and 5-HT1B receptor agonist .[2] While direct and comprehensive binding data for this compound is limited in publicly accessible literature, its pharmacological profile is closely related to its structural analog, eltoprazine.[1] Therefore, the receptor binding affinities of eltoprazine are considered representative of this compound's activity.
Receptor Binding Profile
The affinity of a compound for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.[3] The receptor binding profile for eltoprazine, a close analog of this compound, is summarized below.
| Receptor Subtype | Ki (nM) | Functional Activity |
| 5-HT1A | 40 | Agonist |
| 5-HT1B | 52 | Partial Agonist |
| 5-HT1C | 81 | Weak Antagonist |
Data from the neurochemical profile of eltoprazine.
Signaling Pathways
This compound exerts its effects by activating 5-HT1A and 5-HT1B receptors, which are G-protein coupled receptors (GPCRs) that modulate intracellular signaling cascades.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor by an agonist like this compound initiates a cascade of intracellular events primarily aimed at reducing neuronal excitability. This is achieved through the activation of the inhibitory G-protein, Gi, which in turn inhibits adenylyl cyclase, leading to decreased production of cyclic AMP (cAMP) and subsequent reduced activity of Protein Kinase A (PKA). Furthermore, the βγ-subunit of the G-protein can directly activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the neuron.
5-HT1B Receptor Signaling
Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to the inhibitory G-protein, Gi. Its activation by a partial agonist like this compound leads to the inhibition of adenylyl cyclase and a decrease in cAMP levels. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of neurotransmitter release, including serotonin itself. This is mediated by the inhibition of voltage-gated calcium channels, which reduces calcium influx, a critical step for vesicular release of neurotransmitters.
References
Fluprazine as a 5-HT1A and 5-HT1B Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprazine is a phenylpiperazine derivative recognized for its serenic or anti-aggressive properties. While its precise pharmacological profile is not extensively documented, it is structurally and functionally analogous to eltoprazine, a known agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This technical guide consolidates the available information on the presumed activity of this compound at these receptors, leveraging data from its close analog, eltoprazine. It details the signaling pathways associated with 5-HT1A and 5-HT1B receptor activation, provides comprehensive experimental protocols for assessing ligand-receptor interactions, and presents quantitative data for eltoprazine to serve as a benchmark for future investigations into this compound.
Introduction to 5-HT1A and 5-HT1B Receptors
The serotonin 5-HT1A and 5-HT1B receptors are members of the G protein-coupled receptor (GPCR) superfamily and are key targets in the central nervous system for therapeutic intervention in a range of neuropsychiatric disorders. Both receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels through the inhibition of adenylyl cyclase.[3]
-
5-HT1A Receptors: These receptors are located both presynaptically on serotonergic neurons in the raphe nuclei, where they act as autoreceptors to inhibit serotonin release, and postsynaptically in various brain regions, including the hippocampus, septum, and amygdala. Postsynaptic 5-HT1A receptor activation is associated with anxiolytic and antidepressant effects.
-
5-HT1B Receptors: These receptors are primarily found as presynaptic autoreceptors on serotonin axon terminals, where their activation also inhibits serotonin release. They are also expressed postsynaptically in the basal ganglia and other brain regions. Agonism at 5-HT1B receptors has been implicated in the modulation of aggression and impulsivity.
Quantitative Data for Eltoprazine (as a proxy for this compound)
Due to the limited availability of specific quantitative data for this compound, the following tables summarize the binding affinity and functional potency of its close structural and functional analog, eltoprazine. These values provide an expected range of activity for this compound.
Table 1: Binding Affinity of Eltoprazine for 5-HT1 Receptors
| Receptor | Radioligand | Ki (nM) | Tissue Source | Reference |
| 5-HT1A | [3H]5-HT | 40 | Rat Brain | |
| 5-HT1B | [3H]5-HT | 52 | Rat Brain | |
| 5-HT1C | [3H]5-HT | 81 | Rat Brain |
Table 2: Functional Activity of Eltoprazine at 5-HT1A and 5-HT1B Receptors
| Receptor | Assay Type | Parameter | Value | Notes | Reference |
| 5-HT1A | cAMP Production | Agonist Activity | Inhibition at 1 µM | Eltoprazine inhibits forskolin-stimulated cAMP production in rat hippocampus slices. | |
| 5-HT1B | 5-HT Release | pD2 | 7.8 | Eltoprazine inhibits K+ stimulated 5-HT release from rat cortex slices. | |
| 5-HT1B | 5-HT Release | Efficacy (α) | 0.5 | Partial agonist activity compared to the full agonist 5-HT. |
Signaling Pathways
Activation of both 5-HT1A and 5-HT1B receptors by an agonist like this compound initiates a cascade of intracellular events primarily mediated by the Gi/o family of G proteins. The canonical pathway involves the inhibition of adenylyl cyclase, leading to reduced levels of cAMP.
Figure 1. Canonical Gi/o-coupled signaling pathway for 5-HT1A/1B receptors.
Experimental Protocols
The following protocols provide detailed methodologies for characterizing the interaction of this compound with 5-HT1A and 5-HT1B receptors.
Radioligand Binding Assay (Competition)
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the 5-HT1A or 5-HT1B receptor.
-
Radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A, [3H]5-CT for 5-HT1B).
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound or vehicle.
-
Incubate the plate, typically for 60 minutes at room temperature, to allow binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the production of cAMP, providing information on its functional activity as an agonist or antagonist.
Materials:
-
Intact cells expressing the 5-HT1A or 5-HT1B receptor.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
Cell culture medium.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a specified period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: The ability of this compound to inhibit forskolin-stimulated cAMP production is measured. The concentration of this compound that produces 50% of the maximal inhibition (EC50) is determined.
[35S]GTPγS Binding Assay
This functional assay directly measures the activation of G proteins by a receptor agonist.
Materials:
-
Cell membranes expressing the 5-HT1A or 5-HT1B receptor.
-
[35S]GTPγS.
-
GDP.
-
Test compound (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membrane preparation, GDP, and varying concentrations of this compound or vehicle.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate the plate, typically for 30-60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: The concentration of this compound that stimulates 50% of the maximal [35S]GTPγS binding (EC50) is determined.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing the activity of a compound like this compound at 5-HT1A/1B receptors.
Figure 2. General experimental workflow for receptor characterization.
Conclusion
While direct pharmacological data for this compound remains to be fully elucidated, its structural similarity to eltoprazine strongly suggests agonist activity at both 5-HT1A and 5-HT1B receptors. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive framework for researchers to investigate the precise nature of this compound's interaction with these important therapeutic targets. Future studies are warranted to establish the specific binding affinities and functional potencies of this compound, which will be crucial for understanding its mechanism of action and potential clinical applications.
References
Early Research and Discovery of Fluprazine (DU-27,716): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprazine, designated DU-27,716, is a phenylpiperazine compound synthesized in 1980 by Duphar B.V.[1]. It was investigated for its anti-aggressive properties and classified as a "serenic," a class of drugs that selectively reduce aggressive behavior[2][3][4]. Early research in animal models demonstrated its potential to inhibit offensive aggression. However, its development was halted due to toxic effects observed in rats, leading to a limited amount of publicly available detailed pharmacological data[1]. This document provides a comprehensive overview of the early research and discovery of this compound, focusing on its behavioral pharmacology, hypothesized mechanism of action, and the experimental protocols used in its initial evaluation.
Chemical and Physical Properties
While the specific synthesis protocol for this compound (DU-27,716) is not detailed in publicly available literature, its chemical identity is established.
| Property | Value |
| IUPAC Name | 2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethylurea |
| Developmental Code | DU-27,716 |
| Molecular Formula | C₁₄H₁₉F₃N₄O |
| Molar Mass | 316.328 g/mol |
| CAS Number | 76716-60-4 |
Hypothesized Mechanism of Action
The precise pharmacology of this compound was not extensively characterized in early studies. However, based on its structural similarity to other phenylpiperazines like eltoprazine and batoprazine, it is hypothesized to act as an agonist at serotonin 5-HT₁A and 5-HT₁B receptors. These receptors are known to play a crucial role in the modulation of aggression and other behaviors.
5-HT₁A Receptor Signaling Pathway
Activation of the 5-HT₁A receptor, a G-protein coupled receptor (GPCR), is primarily linked to inhibitory neurotransmission.
5-HT₁B Receptor Signaling Pathway
Similar to the 5-HT₁A receptor, the 5-HT₁B receptor is also a GPCR coupled to inhibitory G-proteins. Its activation is associated with a reduction in neurotransmitter release.
Early Preclinical Research: Behavioral Effects
The primary focus of early this compound research was its anti-aggressive, or "serenic," activity. Several key preclinical studies in rodents demonstrated its efficacy in reducing offensive aggressive behaviors.
Summary of In Vivo Behavioral Studies
| Study Type | Animal Model | Doses (mg/kg) | Route | Key Findings |
| Hypothalamically Induced Aggression | Male Rats | 4 and 8 | IP | Raised current thresholds for attack and teeth-chattering. No effect on switch-off behavior and only a slight effect on locomotion at the highest dose. |
| Resident-Intruder Paradigm | Male Rats (Long-Evans) | 4 and 8 | IP | Significantly reduced offensive behavior by over 70%. Decreased biting and wounding of intruders by up to 98%. No reliable differences in other social or nonsocial behaviors. |
| Shock-Elicited Aggression | Male Rats (Long-Evans) | 4 and 8 | IP | Significantly suppressed the duration of boxing to multiple intermittent shocks. No effect on post-shock duration of boxing or vocalizations. |
| Ethological Study of Aggression | Muridae (Mice or Rats) | Not specified | Not specified | Inhibited aggressive behavior, but also stimulated non-social and defensive/flight behaviors. A potent anti-aggressive effect lasted for up to 4 hours. |
| Neophobic and Emotional Behavior | Male Swiss Mice | 1.25, 2.5, 5, 7.5, and 10 | Not specified | Increased neophobic reactions and avoidance of a brightly illuminated box. |
Experimental Protocols
Detailed protocols for the key behavioral assays used in the early evaluation of this compound are outlined below, based on standard methodologies of the time.
Resident-Intruder Paradigm
This paradigm is a standard test for assessing offensive aggression in rodents.
Shock-Elicited Aggression Test
This test is used to assess defensive aggression in response to an aversive stimulus.
Conclusion
The early research on this compound (DU-27,716) identified it as a potent anti-aggressive agent in several preclinical models. Its behavioral profile suggested a specific action on offensive aggression, which was hypothesized to be mediated through agonist activity at 5-HT₁A and 5-HT₁B receptors. While the discontinuation of its development due to toxicity has limited the availability of comprehensive in vitro pharmacological data and its synthesis protocol, the initial studies provided valuable insights into the potential of targeting the serotonergic system to modulate aggression. This early work on this compound and related "serenics" contributed to the foundation of research into the neurobiology of aggression and the development of subsequent therapeutic strategies.
References
Fluprazine: A Serenic Agent for the Targeted Reduction of Aggressive Behavior
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Fluprazine, a phenylpiperazine derivative, is classified as a "serenic" or anti-aggressive agent. Its mechanism of action is primarily attributed to its activity as a serotonin 5-HT1A and 5-HT1B receptor agonist. This targeted pharmacological profile allows for a specific reduction in offensive aggressive behaviors with minimal sedative or other disruptive effects on normal social and non-social behaviors. This technical guide provides a comprehensive overview of the preclinical data supporting this compound's role as a serenic agent, including its receptor binding profile, efficacy in animal models of aggression, and the detailed experimental protocols used for its evaluation.
Introduction
Aggression, particularly in its pathological forms, presents a significant challenge in various clinical contexts. The development of therapeutic agents that can specifically ameliorate aggressive behavior without causing generalized sedation or motor impairment is of considerable interest. This compound (DU-27,716) emerged as a promising compound within the "serenic" class of drugs, which are characterized by their aggression-reducing properties.[1] It is structurally related to other phenylpiperazines like eltoprazine and batoprazine.[1] The primary mechanism of action for these agents is believed to be their agonistic activity at 5-HT1A and 5-HT1B receptors, which play a crucial role in modulating aggression and impulsivity.
This document serves as a technical resource for researchers and professionals in drug development, summarizing the key preclinical findings on this compound's anti-aggressive effects and providing detailed methodologies for the principal experiments cited.
Pharmacological Profile
Table 1: Receptor Binding Affinity of Eltoprazine [2]
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 40 |
| 5-HT1B | 52 |
| 5-HT1C | 81 |
| Other Neurotransmitter Receptors | > 400 |
Ki values represent the concentration of the drug that inhibits 50% of radioligand binding. Lower values indicate higher affinity.
The data indicates a selective and high affinity for serotonin 5-HT1 receptor subtypes, with significantly lower affinity for other neurotransmitter receptors.[2] This selectivity is believed to underlie the specific anti-aggressive effects of this compound and related compounds, minimizing off-target effects commonly seen with less selective agents.
Mechanism of Action: Serotonergic Signaling Pathways
This compound's anti-aggressive effects are mediated through its agonistic action on 5-HT1A and 5-HT1B receptors. Activation of these G-protein coupled receptors initiates intracellular signaling cascades that ultimately modulate neuronal excitability and neurotransmitter release.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a Gαi/o-coupled receptor. Its activation by an agonist like this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA). Additionally, activation of the 5-HT1A receptor can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the neuron and a decrease in neuronal firing.
5-HT1A Receptor Signaling Cascade
5-HT1B Receptor Signaling Pathway
Similar to the 5-HT1A receptor, the 5-HT1B receptor is coupled to Gαi/o proteins. Its activation inhibits adenylyl cyclase, leading to reduced cAMP and PKA activity. 5-HT1B receptors are often located on presynaptic terminals and function as autoreceptors. Their activation by this compound can inhibit the release of serotonin and other neurotransmitters, contributing to the modulation of aggressive behavior.
5-HT1B Receptor Signaling Cascade
Preclinical Efficacy in Animal Models of Aggression
The anti-aggressive properties of this compound have been primarily evaluated using the resident-intruder paradigm, a well-validated animal model of offensive aggression.
Quantitative Effects on Offensive Aggression
Studies in adult male rats have demonstrated that this compound significantly reduces offensive aggressive behaviors.
Table 2: Effect of this compound on Offensive Aggression in the Resident-Intruder Test [3]
| Dose (mg/kg, IP) | Reduction in Offensive Behavior | Reduction in Biting and Wounding |
| 4 | > 70% | Up to 98% |
| 8 | > 70% | Up to 98% |
These studies show a potent and specific dose-dependent reduction in aggression. Importantly, these effects were observed without significant alterations in other social or non-social behaviors, highlighting the "serenic" profile of this compound.
Experimental Protocol: Resident-Intruder Paradigm
The resident-intruder test is a standardized method to assess offensive and defensive behaviors in a semi-naturalistic setting.
Animals:
-
Residents: Adult male rats (e.g., Long-Evans or Wistar strain) are individually housed to establish territoriality. They may be housed with a female to enhance territorial aggression, with the female being removed prior to testing.
-
Intruders: Conspecific male rats, typically slightly smaller and socially naive, are used as the intruders.
Procedure:
-
Habituation and Territorial Marking: Resident males are housed in their home cages for a minimum of one week to establish a territory.
-
Pre-Test Preparation: Approximately 30-60 minutes before the test, the female cage mate (if present) is removed from the resident's cage. This compound or vehicle is administered to the resident animal via intraperitoneal (IP) injection.
-
Intruder Introduction: An unfamiliar male intruder is introduced into the resident's home cage.
-
Behavioral Observation: The ensuing interaction is typically video-recorded for a set duration (e.g., 10-15 minutes).
-
Behavioral Scoring: Trained observers, blind to the treatment conditions, score the frequency and duration of specific aggressive and non-aggressive behaviors. Key parameters include:
-
Latency to first attack
-
Number of attacks
-
Duration of fighting
-
Frequency of bites and wrestling
-
Social investigation (e.g., sniffing)
-
Non-social exploratory behavior
-
Immobility
-
Workflow Diagram:
Resident-Intruder Experimental Workflow
Neurochemical Analysis
The effects of this compound on brain neurochemistry can be assessed using various techniques to confirm its mechanism of action.
Table 3: Potential Neurochemical Assays for this compound Evaluation
| Technique | Purpose |
| In Vivo Microdialysis | To measure extracellular levels of serotonin (5-HT) and its metabolites (e.g., 5-HIAA) in specific brain regions (e.g., prefrontal cortex, raphe nuclei) following this compound administration. This can provide evidence of altered serotonergic neurotransmission. |
| Receptor Autoradiography | To visualize and quantify the binding of radiolabeled this compound or related ligands to 5-HT1A and 5-HT1B receptors in brain tissue sections, confirming target engagement. |
| High-Performance Liquid Chromatography (HPLC) with Electrochemical Detection | To quantify monoamine (serotonin, dopamine, norepinephrine) and metabolite levels in brain tissue homogenates after acute or chronic this compound treatment. |
Conclusion
The available preclinical evidence strongly supports the classification of this compound as a serenic agent with a specific anti-aggressive profile. Its likely mechanism of action as a 5-HT1A and 5-HT1B receptor agonist provides a targeted approach to modulating aggression, with a favorable separation from sedative and other non-specific behavioral effects. The resident-intruder paradigm serves as a robust and reliable model for evaluating the anti-aggressive efficacy of this compound and related compounds. Further research to fully elucidate the complete receptor binding profile of this compound and to explore its effects in a wider range of aggression models would be beneficial for its continued development as a potential therapeutic agent.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Foundational Behavioral Effects of Fluprazine
Introduction
This compound, also known by its developmental code name DU-27716, is a psychoactive compound belonging to the phenylpiperazine class.[1] It is pharmacologically classified as a "serenic" or anti-aggressive agent.[1] Unlike typical antipsychotics or anxiolytics, serenics are characterized by their specific ability to reduce offensive aggressive behavior with minimal impact on other social or defensive behaviors.[2] This document provides a comprehensive overview of the foundational research into this compound's behavioral effects, detailing key experimental findings, methodologies, and its proposed mechanism of action.
Quantitative Analysis of Behavioral Effects
The primary behavioral effect of this compound is the potent and specific reduction of offensive aggression. Its effects have been quantified across various behavioral paradigms, primarily in rodent models.
Table 1: Effects of this compound on Offensive Aggression in Male Rats
| Dose (mg/kg, IP) | Model | Key Quantitative Finding | Reference |
|---|---|---|---|
| 4 and 8 | Resident-Intruder | >70% overall reduction in offensive behavior. | [2] |
| 4 and 8 | Resident-Intruder | Up to 98% decrease in biting and wounding of intruders. | [2] |
| 1-5 | Maternal Aggression (vs. Female Intruder) | Potent inhibitory effect on attacks directed towards female intruders. | |
Table 2: Effects of this compound on Other Social and Non-Social Behaviors
| Behavior Category | Dose (mg/kg, IP) | Model | Key Quantitative Finding | Reference |
|---|---|---|---|---|
| Defensive Behavior | 4 and 8 | Shock-Elicited Aggression | No effect on post-shock boxing duration or vocalizations. | |
| Copulatory Behavior | 4 and 8 | Sexually Experienced Males | Significant depressive effect on latency and frequency of intromissions and ejaculations. | |
| Social Investigation | 4 and 8 | Copulation Test | No effect on social investigation of the female. | |
| Odor Preference | 8.0 | Two-Compartment Choice | Enhanced preference for male odors; no effect on preference for estrous female or food odors. | |
| Parental Behavior | 1-5 | Maternal Aggression | Modest reduction in social investigation of female intruders; increased nest-oriented behavior. |
| General Activity | Not Specified | Ethological Study | Stimulated non-social and defensive/flight behaviors; increased tendency to avoid opponents. | |
Key Experimental Protocols
The quantitative data presented above were derived from well-established behavioral paradigms. The methodologies for two key protocols are detailed below.
Resident-Intruder Paradigm for Offensive Aggression
This protocol is a standard method for studying offensive aggression in rodents.
-
Animal Selection: Adult male rats (e.g., Long-Evans strain) are selected for high or medium levels of aggression and housed individually, establishing them as "residents" in their home cages.
-
Drug Administration: Resident males are administered this compound hydrochloride (e.g., 4 and 8 mg/kg) or a saline vehicle via intraperitoneal (IP) injection.
-
Intruder Introduction: Approximately 30 minutes post-injection, a smaller, unfamiliar male "intruder" rat is introduced into the resident's cage.
-
Behavioral Scoring: The ensuing interaction is observed and scored for a set duration. Key metrics include the latency to attack, the frequency of bites and attacks, and the duration of aggressive behaviors. Non-aggressive social (e.g., sniffing) and non-social behaviors are also recorded to assess the specificity of the drug's effect.
Shock-Elicited Aggression Paradigm for Defensive Behavior
This model assesses defensive, rather than offensive, aggression.
-
Apparatus: A pair of rats are placed in a chamber with a grid floor capable of delivering electric shocks.
-
Drug Administration: Subjects are pre-treated with this compound (e.g., 4 and 8 mg/kg, IP) or a saline vehicle.
-
Shock Delivery: A series of intermittent, high-intensity foot shocks (e.g., 1.5 mA) are delivered through the grid floor.
-
Behavioral Measurement: The typical response to this aversive stimulus is a defensive "boxing" posture. The duration of boxing, both during and immediately after the shocks, is measured. Sonic and ultrasonic vocalizations, also indicative of a defensive or distress state, are recorded.
Proposed Mechanism of Action and Signaling
While the complete pharmacology of this compound is not fully elucidated, it is widely believed to exert its effects through the serotonergic system.
This compound is a phenylpiperazine derivative, a class of compounds known to interact with serotonin (5-HT) receptors. Its serenic effects are likely mediated by agonist activity at 5-HT1A and 5-HT1B receptors, similar to its structural relative, eltoprazine. Agonism at these autoreceptors can modulate serotonin release and postsynaptic signaling, leading to a dampening of aggressive impulses without causing generalized sedation. This contrasts with classical antipsychotics that primarily act via dopamine D2 receptor blockade.
The specific reduction in offensive aggression, coupled with the lack of effect on defensive behaviors, suggests a targeted modulation of neural circuits governing aggression rather than a global suppression of motor activity or arousal. The drug's influence on olfactory processing related to social cues may also play a role, as evidenced by the enhanced preference for male odors in treated rats, potentially altering the processing of stimuli that typically precede an attack.
Summary of Behavioral Specificity
A key feature of this compound highlighted in foundational studies is its behavioral specificity. The compound's effects are not uniform across all behaviors, which distinguishes it from general sedatives or antipsychotics.
The foundational studies on this compound firmly establish it as a specific anti-aggressive agent, or serenic. Quantitative data from resident-intruder and other paradigms demonstrate a robust suppression of offensive attack with minimal spillover into defensive or general social behaviors. While its precise molecular interactions are still a subject of investigation, the leading hypothesis centers on agonist activity at 5-HT1A and 5-HT1B receptors. For drug development professionals, this compound serves as a key exemplar of a compound that can selectively modulate a complex behavioral domain like aggression, offering a valuable pharmacological tool and a potential blueprint for developing more refined therapeutics for aggression-related disorders.
References
The Phenylpiperazine Class of Serotonergic Compounds: A Technical Guide for Drug Development Professionals
The N-phenylpiperazine scaffold is a cornerstone in medicinal chemistry, particularly in the development of agents targeting the serotonergic system. Its structural versatility and favorable pharmacokinetic properties have led to the discovery and development of numerous compounds with significant therapeutic potential for a range of central nervous system (CNS) disorders. This technical guide provides an in-depth overview of the phenylpiperazine class of serotonergic compounds, focusing on their structure-activity relationships, pharmacological profiles, and the experimental methodologies used in their evaluation.
Core Pharmacology and Mechanism of Action
Phenylpiperazine derivatives exert their effects by interacting with various components of the serotonin system, primarily serotonin (5-hydroxytryptamine, 5-HT) receptors and the serotonin transporter (SERT). The nature of this interaction—agonist, antagonist, or partial agonist—and the selectivity for different receptor subtypes are largely dictated by the substitution patterns on both the phenyl ring and the piperazine nitrogen. This class of compounds is particularly known for its modulation of 5-HT1A, 5-HT2A, and 5-HT2C receptors.[1]
The therapeutic utility of phenylpiperazines stems from their ability to modulate serotonergic pathways, which are deeply involved in the regulation of mood, cognition, appetite, and other physiological processes.[1] Consequently, these compounds have been investigated and developed as antidepressants, anxiolytics, and antipsychotics.[2][3]
Structure-Activity Relationships (SAR)
The pharmacological profile of phenylpiperazine derivatives is intricately linked to their chemical structure. Key structural modifications and their impact on serotonergic activity are summarized below:
-
Substituents on the Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of receptor affinity and selectivity. For instance, a methoxy group at the ortho position of the phenyl ring, as seen in 1-(2-methoxyphenyl)piperazine (2-MPP), confers high affinity for 5-HT1A receptors.[4] Halogen substitutions, such as the meta-chloro group in m-chlorophenylpiperazine (mCPP), are also common and influence the compound's interaction with various serotonin receptors.
-
Linker Moiety: In many long-chain arylpiperazines (LCAPs), a flexible alkyl chain connects the piperazine ring to a terminal pharmacophore. The length and nature of this linker can significantly impact affinity for specific receptor subtypes.
-
Terminal Group: The chemical entity at the end of the linker chain provides another avenue for modulating the pharmacological profile. The incorporation of various heterocyclic or carbocyclic moieties can enhance affinity and selectivity for desired targets.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki, in nM) of representative phenylpiperazine derivatives for various serotonin receptor subtypes and the serotonin transporter. This data is essential for comparing the potency and selectivity of different compounds.
Table 1: Binding Affinities (Ki, nM) of Phenylpiperazine Derivatives at Serotonin Receptors
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Reference |
| Clinically Used Drugs | |||||
| Trazodone | 140 | 25 | 130 | - | |
| Nefazodone | 80 | 30 | 60 | - | |
| Etoperidone | - | - | - | - | |
| Research Compounds | |||||
| 1-Phenylpiperazine (1-PP) | - | - | - | - | |
| m-Chlorophenylpiperazine (mCPP) | 130 | 210 | 26 | - | |
| TFMPP | 20 | - | - | - | |
| 1-(2-Methoxyphenyl)piperazine (2-MPP) | 35 | >10,000 | - | - | |
| Novel Derivatives | |||||
| FG-7 | 54 | >10,000 | >10,000 | - | |
| FG-16 | 25 | >10,000 | >10,000 | - | |
| FG-18 | - | - | 17 | - | |
| FG-8 | - | - | 46 | - | |
| Compound 8c | 3.77 | - | - | - | |
| Compound 29 | - | - | - | 6.69 | |
| Compound 20b | - | - | - | - |
Note: A lower Ki value indicates a higher binding affinity. "-" indicates data not available in the cited sources.
Table 2: Monoamine Transporter Activity of 1-Phenylpiperazine
| Transporter | EC50 (nM) for Monoamine Release | Reference |
| Norepinephrine Transporter (NET) | 186 | |
| Serotonin Transporter (SERT) | 880 | |
| Dopamine Transporter (DAT) | 2,530 |
Note: EC50 represents the concentration required to elicit a half-maximal response.
Key Experimental Protocols
The characterization of phenylpiperazine serotonergic compounds relies on a suite of in vitro and in vivo experimental techniques. Detailed methodologies for key experiments are provided below.
Radioligand Binding Assays
These assays are fundamental for determining the affinity of a compound for a specific receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound for a specific serotonin receptor subtype.
Materials:
-
Receptor source: Cell membranes from cell lines stably expressing the human serotonin receptor of interest (e.g., HEK293, CHO cells) or tissue homogenates (e.g., rat frontal cortex).
-
Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being studied (e.g., [3H]-8-OH-DPAT for 5-HT1A, [3H]-Ketanserin for 5-HT2A).
-
Test compound: Phenylpiperazine derivative of interest.
-
Assay buffer: Typically 50 mM Tris-HCl with appropriate salts and protease inhibitors.
-
Wash buffer: Ice-cold assay buffer.
-
Scintillation cocktail.
-
96-well filter plates and a cell harvester.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Homogenize cells or tissues in ice-cold lysis buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer followed by recentrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer, serially diluted test compound, and the radioligand at a concentration near its dissociation constant (Kd).
-
Initiate the binding reaction by adding the membrane preparation to each well.
-
Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through the 96-well filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Behavioral Assays
These assays are used to evaluate the potential therapeutic effects of phenylpiperazine derivatives in animal models.
1. Forced Swim Test (Antidepressant-like activity):
-
Rodents are placed in a cylinder of water from which they cannot escape.
-
The duration of immobility is measured.
-
A reduction in immobility time is indicative of an antidepressant-like effect.
2. Elevated Plus Maze (Anxiolytic-like activity):
-
The apparatus consists of two open arms and two closed arms elevated from the floor.
-
The time spent in the open arms is measured.
-
An increase in the time spent in the open arms suggests an anxiolytic-like effect.
In Vivo Electrophysiology
This technique allows for the direct measurement of the effects of phenylpiperazine compounds on neuronal activity in the living brain.
Objective: To assess the impact of a compound on the firing rate and pattern of serotonergic neurons.
Procedure:
-
Anesthetize the animal and secure it in a stereotaxic frame.
-
A microelectrode is lowered into a brain region rich in serotonergic neurons, such as the dorsal raphe nucleus.
-
Record the spontaneous firing of individual neurons.
-
Administer the test compound systemically or locally.
-
Monitor and quantify changes in the neuronal firing rate and pattern.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in the action of phenylpiperazine compounds is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key signaling pathways and a typical experimental workflow.
Caption: Simplified 5-HT1A Receptor Signaling Pathway.
Caption: Simplified 5-HT2A Receptor Signaling Pathway.
Caption: Phenylpiperazine Drug Discovery and Evaluation Workflow.
Conclusion
The phenylpiperazine class of serotonergic compounds represents a rich and enduring area of research and development in neuroscience and medicinal chemistry. Their tunable pharmacological profiles, achieved through systematic structural modifications, have yielded valuable therapeutic agents and research tools. A thorough understanding of their structure-activity relationships, coupled with robust experimental evaluation using the methodologies outlined in this guide, is paramount for the continued discovery of novel and improved treatments for a wide range of CNS disorders.
References
- 1. Novel 4,5‐Dihydrothiazole‐Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ricerca.uniba.it [ricerca.uniba.it]
- 3. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
Initial Pharmacological Findings of Fluprazine in Rat Studies: A Focus on Behavioral Effects
Disclaimer: This technical guide summarizes the initial pharmacological findings of Fluprazine in rat studies, with a specific focus on its behavioral effects. Publicly available, comprehensive toxicity data, such as LD50 and NOAEL values from acute, subchronic, or chronic studies, is limited. The information presented herein is intended for researchers, scientists, and drug development professionals and should be interpreted within the context of behavioral pharmacology rather than classical toxicology.
Introduction
This compound (DU-27,716) is a phenylpiperazine derivative investigated for its "serenic" or anti-aggressive properties.[1] Preclinical research in rat models has been instrumental in characterizing its behavioral profile. This document synthesizes the key findings from these early studies, detailing the experimental protocols and observed outcomes. While comprehensive toxicity studies are not publicly available, the behavioral studies provide insights into the doses at which pharmacological effects are observed.
Quantitative Data on Behavioral Effects
The following table summarizes the quantitative data from key behavioral studies of this compound in rats. These studies primarily focused on aggression and copulatory behaviors.
| Study Type | Species/Strain | Route of Administration | Dose (mg/kg) | Observed Effects | Reference |
| Anti-aggressive | Adult Male Long-Evans Rats | Intraperitoneal (IP) | 4 and 8 | Significantly reduced offensive attack behavior by over 70%.[2] Biting and wounding of intruders were decreased by as much as 98%.[2] No reliable differences in other social or nonsocial behaviors were observed.[2] | [2] |
| Copulatory Behavior | Sexually Experienced Male Rats | Intraperitoneal (IP) | 4 and 8 | Produced a significant depressive effect on copulatory behavior, including increased latency to and decreased frequency of intromissions and ejaculations. Social investigation was not affected. | |
| Olfactory Preference | Male Rats | Not Specified | 8.0 | Enhanced the preference of males for male odors but had no effect on preference for estrous female or food odors. | |
| General Behavioral | Not Specified | Not Specified | Not Specified | Inhibited aggressive behavior but also stimulated non-social and defensive/flight behaviors. The anti-aggressive effect was potent for up to 4 hours. |
Experimental Protocols
The methodologies employed in the initial rat studies of this compound were centered on behavioral observation. Below are detailed protocols for the assessment of anti-aggressive and copulatory behaviors.
Anti-Aggressive Behavior Study Protocol (Resident-Intruder Paradigm)
-
Animals: Adult male Long-Evans rats were used.
-
Housing: Rats were housed individually to establish residency.
-
Selection: Males were selected for high or medium levels of aggression prior to the study.
-
Drug Administration: this compound hydrochloride was administered via intraperitoneal (IP) injection at doses of 4 and 8 mg/kg. A control group received a saline solution.
-
Test Procedure: 30 minutes after the injection, an "intruder" male rat was introduced into the resident's cage.
-
Observation: The ensuing interaction was observed and recorded for a specified period. Key parameters measured included the latency to the first attack, the number of attacks, and the duration of aggressive behaviors (e.g., biting, wrestling).
-
Data Analysis: The behavioral data from the this compound-treated groups were compared to the saline-treated control group to determine the statistical significance of any observed effects.
Copulatory Behavior Study Protocol
-
Animals: Sexually experienced male rats were used in this study.
-
Drug Administration: this compound hydrochloride was administered via intraperitoneal (IP) injection at doses of 4 and 8 mg/kg. A control group received a saline solution.
-
Test Procedure: 30 minutes post-injection, a receptive (estrous) female rat was introduced into the male's testing arena.
-
Observation: The observation period was divided into 20-minute tests conducted at weekly intervals. The following copulatory behaviors were recorded:
-
Latency to mount and intromission.
-
Frequency of intromissions and ejaculations.
-
-
Data Analysis: The performance of the this compound-treated males was compared to that of the control group to assess the drug's impact on sexual behavior.
Visualizations
Experimental Workflow for Behavioral Studies
The following diagram illustrates the typical workflow for the behavioral studies of this compound in rats.
Caption: Workflow of this compound Behavioral Studies in Rats.
Hypothesized Signaling Pathway of this compound
While the precise mechanism of action was not fully elucidated in the initial studies, this compound is believed to act as an agonist at serotonin 5-HT1A and 5-HT1B receptors, similar to its analogue eltoprazine. The following diagram depicts this hypothesized signaling pathway.
Caption: Hypothesized Mechanism of Action of this compound.
Conclusion
The initial preclinical evaluation of this compound in rat models primarily characterized its potent anti-aggressive and copulation-suppressing effects. The doses at which these effects were observed (4 and 8 mg/kg, IP) did not produce other overt signs of toxicity in the context of these behavioral studies. However, the absence of comprehensive toxicological data necessitates caution in interpreting these findings from a safety perspective. Further studies would be required to establish a complete toxicological profile for this compound.
References
Methodological & Application
Application Notes and Protocols for Fluprazine in the Resident-Intruder Paradigm
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing fluprazine in the resident-intruder paradigm in mice, a standard preclinical model for studying aggressive and social behaviors. This compound, a phenylpiperazine compound, has demonstrated efficacy in reducing offensive aggression, making it a valuable tool in the research and development of novel therapeutics for aggression-related disorders.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on aggressive behavior in the resident-intruder paradigm, based on available preclinical data.
| Parameter | Dosage | Species | Key Findings | Reference |
| Offensive Behavior | 4 and 8 mg/kg (IP) | Rats | Overall reduction in offensive behavior by more than 70%. | [1] |
| Biting and Wounding | 4 and 8 mg/kg (IP) | Rats | Decreased by as much as 98%. | [1] |
| Attack Latency | 1-5 mg/kg | Lactating Mice | Increased latency to attack male intruders. Potent inhibitory effect on attacks towards female intruders. | [2] |
| Aggression Inhibition | Not specified | Mice | Potent anti-aggressive influence lasting up to 4 hours. | [3] |
| Dose-dependent Aggression | 5, 10, and 20 mg/kg (IP) | Lactating Rats | Dose-dependent decrease in aggression. | [4] |
Experimental Protocol: this compound in the Resident-Intruder Test
This protocol outlines the key steps for assessing the anti-aggressive effects of this compound in mice.
2.1. Animals
-
Residents: Adult male mice (e.g., C57BL/6) individually housed for at least 10-14 days to establish territory.
-
Intruders: Age- and weight-matched male mice of a non-aggressive strain (e.g., BALB/c) or group-housed conspecifics. Intruders should be unfamiliar to the residents.
2.2. Drug Preparation and Administration
-
Compound: this compound hydrochloride.
-
Vehicle: Sterile saline or another appropriate vehicle.
-
Dosage: Based on literature, doses ranging from 1 to 10 mg/kg are typically effective. A dose-response study is recommended to determine the optimal dose for the specific strain and experimental conditions.
-
Administration: Intraperitoneal (IP) injection is a common route.
-
Timing: Administer this compound 30 minutes prior to the start of the behavioral test.
2.3. Resident-Intruder Paradigm Procedure
-
Acclimation: Allow resident mice to acclimate to the testing room for at least 1 hour before the experiment.
-
This compound Administration: Inject the resident mouse with the prepared this compound solution or vehicle.
-
Waiting Period: Return the resident to its home cage for 30 minutes to allow for drug absorption.
-
Intruder Introduction: Introduce an intruder mouse into the resident's home cage.
-
Behavioral Recording: Videotape the interaction for a predetermined period, typically 5-10 minutes.
-
Behavioral Scoring: A trained observer, blind to the treatment conditions, should score the videotapes for various behaviors. Key aggressive behaviors to score include:
-
Latency to the first attack: Time from the introduction of the intruder to the first aggressive act by the resident.
-
Number of attacks: Frequency of aggressive bouts (e.g., biting, tail rattling, chasing).
-
Total duration of attacks: Cumulative time spent in aggressive behavior.
-
Social behaviors: Time spent in non-aggressive social interactions (e.g., sniffing, grooming).
-
Non-social behaviors: Time spent in activities such as exploration or self-grooming.
-
-
Separation: At the end of the observation period, carefully separate the animals.
-
Data Analysis: Analyze the scored behavioral data using appropriate statistical methods (e.g., t-test, ANOVA) to compare the effects of this compound treatment to the vehicle control group.
Visualizations
3.1. Experimental Workflow
3.2. Proposed Signaling Pathway of this compound
This compound is believed to exert its anti-aggressive effects primarily through its action on the serotonin system. It is a potent agonist at both 5-HT1A and 5-HT1B receptors.
References
- 1. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effects of this compound on parental aggression in female mice are dependent upon intruder sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural examinations of the anti-aggressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Maternal aggression in rats: effects of chlordiazepoxide and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluprazine Dosing Regimen for Rodent Behavioral Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprazine, a phenylpiperazine derivative, is recognized for its potent "serenic" or anti-aggressive properties in rodents. Understanding its appropriate dosing regimen is critical for accurately assessing its effects in behavioral pharmacology studies. This document provides detailed application notes and protocols for the use of this compound in common rodent behavioral paradigms, including the resident-intruder test, elevated plus-maze, and social interaction test. It outlines effective dose ranges, administration routes, and experimental procedures. Furthermore, this guide includes quantitative data from published studies, presented in tabular format for ease of comparison, and visual diagrams of the putative signaling pathway and experimental workflows to aid in study design and interpretation.
Introduction
Data Presentation
Table 1: this compound Dosing Regimens and Effects on Aggressive Behavior
| Species | Behavioral Test | Dose (mg/kg) | Route | Pre-treatment Time | Key Findings | Reference |
| Rat (Male, Long-Evans) | Resident-Intruder | 4 and 8 | IP | 30 minutes | Significantly reduced offensive behavior by over 70%; decreased biting and wounding by up to 98%. No significant effects on other social or non-social behaviors. | [1] |
| Mouse (Female, Lactating) | Maternal Aggression (vs. Male Intruder) | 1, 2.5, 5 | IP | Not Specified | Dose-dependently increased latency to attack male intruders. | [4] |
| Mouse (Female, Lactating) | Maternal Aggression (vs. Female Intruder) | 1, 2.5, 5 | IP | Not Specified | Potently inhibited attacks towards female intruders. | |
| Mouse (Male) | Resident-Intruder | 1, 2, 5 | IP | Not Specified | Dose-dependently inhibited intermale attack and infanticide. | |
| Rat (Female, Lactating) | Maternal Aggression | 5, 10, 20 | IP | Not Specified | Dose-dependently decreased aggression. |
Table 2: this compound Dosing Regimens and Effects on Anxiety-Like and Social Behavior
| Species | Behavioral Test | Dose (mg/kg) | Route | Pre-treatment Time | Key Findings | Reference |
| Mouse (Male) | Elevated Plus-Maze | 1.25 - 10.0 | IP | Not Specified | Induced anxiogenic-like effects, particularly on measures of "risk assessment." | |
| Mouse (Female, Lactating) | Social Investigation | 1, 2.5, 5 | IP | Not Specified | Modestly reduced social investigation of female intruders. |
Table 3: this compound Effects on Locomotor Activity
| Species | Behavioral Test | Dose (mg/kg) | Route | Pre-treatment Time | Key Findings | Reference |
| Mouse | General Behavior | Not Specified | Not Specified | Not Specified | Stimulated non-social and defensive/flight behaviors. |
Experimental Protocols
Drug Preparation
Vehicle: this compound hydrochloride is soluble in physiological saline (0.9% NaCl).
Preparation of a 1 mg/mL Stock Solution:
-
Weigh 10 mg of this compound hydrochloride powder.
-
Dissolve the powder in 10 mL of sterile physiological saline.
-
Vortex or sonicate until the solution is clear.
-
Filter the solution through a 0.22 µm syringe filter for sterilization before injection.
-
Prepare fresh solutions on the day of the experiment.
Dosage Calculation: Dosage should be calculated based on the animal's body weight. The injection volume is typically 10 mL/kg for mice and 1 mL/kg for rats for intraperitoneal (IP) administration.
Behavioral Test Protocols
Objective: To assess the effect of this compound on offensive aggressive behavior in a resident male rodent when an unfamiliar male intruder is introduced into its home cage.
Animals:
-
Residents: Adult male mice or rats, individually housed for at least one week to establish territory.
-
Intruders: Age- and weight-matched male conspecifics.
Procedure:
-
Administer this compound (e.g., 4 or 8 mg/kg, IP) or vehicle to the resident animal 30 minutes prior to the test.
-
Introduce an intruder into the resident's home cage.
-
Record the session for a predetermined duration (e.g., 10-15 minutes).
-
Score the following behaviors:
-
Latency to the first attack.
-
Number of attacks.
-
Duration of fighting.
-
Frequency of specific aggressive postures (e.g., lateral threat, clinch attacks).
-
Non-aggressive social behaviors (e.g., sniffing, grooming).
-
General locomotor activity.
-
Objective: To evaluate the anxiogenic or anxiolytic effects of this compound.
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.
Procedure:
-
Administer this compound (e.g., 1.25-10.0 mg/kg, IP) or vehicle to the animal at a specified time before the test.
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a video camera.
-
Analyze the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (a measure of general activity).
-
Ethological measures such as head dips and stretched-attend postures ("risk assessment").
-
Objective: To assess the impact of this compound on social behavior.
Animals: Weight- and age-matched, unfamiliar rodents of the same sex.
Procedure:
-
Habituate the animals to the testing arena (a novel, neutral cage) for a designated period.
-
Administer this compound or vehicle to one or both animals prior to the test.
-
Place the pair of animals in the testing arena.
-
Record the interaction for a set duration (e.g., 10 minutes).
-
Score the following social behaviors:
-
Total duration of active social interaction (e.g., sniffing, following, allogrooming).
-
Frequency of social contacts.
-
Aggressive behaviors (if any).
-
Non-social behaviors (e.g., self-grooming, exploring the arena).
-
Mandatory Visualizations
Signaling Pathway of this compound
References
Application Notes and Protocols for Intraperitoneal (IP) Injection of Fluprazine in Aggression Studies
These application notes provide comprehensive protocols for researchers, scientists, and drug development professionals utilizing Fluprazine in preclinical aggression studies. The following sections detail the intraperitoneal (IP) administration of this compound and the subsequent evaluation of its anti-aggressive effects using the resident-intruder paradigm in rodent models.
Introduction
This compound, a phenylpiperazine derivative, has been identified as a serenic or anti-aggressive agent.[1] Its mechanism of action is thought to involve agonism at serotonin 5-HT1A and 5-HT1B receptors.[2][3] Studies have demonstrated that intraperitoneal administration of this compound can significantly and specifically reduce offensive aggressive behaviors in male rats and mice, making it a valuable tool for investigating the neurobiology of aggression and for the preclinical assessment of potential anti-aggressive therapeutics.[4][5]
Data Presentation
The efficacy of this compound in reducing aggressive behaviors is dose-dependent. The following tables summarize the quantitative effects of intraperitoneally administered this compound on key measures of aggression in rodent models.
Table 1: Effect of this compound on Offensive Aggression in Male Rats
| Dosage (mg/kg, IP) | Reduction in Offensive Behavior | Decrease in Biting and Wounding | Animal Model | Study Reference |
| 4 | >70% | Up to 98% | Long-Evans Rats | Flannelly et al., 1985 |
| 8 | >70% | Up to 98% | Long-Evans Rats | Flannelly et al., 1985 |
Table 2: Effect of this compound on Aggression in Male Mice
| Dosage (mg/kg, IP) | Effect on Attack Latency | Effect on Number of Attacks | Animal Model | Study Reference |
| 1 | Dose-dependent increase | Dose-dependent decrease | Male Mice | Parmigiani & Palanza, 1991 |
| 2 | Dose-dependent increase | Dose-dependent decrease | Male Mice | Parmigiani & Palanza, 1991 |
| 5 | Dose-dependent increase | Dose-dependent decrease | Male Mice | Parmigiani & Palanza, 1991; Fish et al., 1987 |
| 20 | Significant increase | Not specified | Wild House Mice | de Boer, 2017 |
Table 3: Effect of this compound on Parental Aggression in Female Mice
| Dosage (mg/kg, IP) | Effect on Attack Latency (towards male intruder) | Effect on Attack Latency (towards female intruder) | Animal Model | Study Reference |
| 1-5 | Increased | Potently increased | Lactating Resident Mice | Parmigiani et al., 1989 |
Experimental Protocols
Protocol 1: Preparation and Intraperitoneal (IP) Injection of this compound
This protocol outlines the procedure for the preparation and administration of this compound hydrochloride via intraperitoneal injection in mice.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Vortex mixer
-
Sterile syringes (1 mL) and needles (25-27 gauge)
-
70% ethanol
-
Animal scale
Procedure:
-
Drug Preparation:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 1, 2, or 5 mg/kg) and the weight of the animals.
-
Dissolve the this compound hydrochloride in sterile saline. Ensure complete dissolution, using a vortex mixer if necessary. The final injection volume should not exceed 10 ml/kg.
-
-
Animal Handling and Restraint:
-
Weigh the mouse accurately to determine the precise injection volume.
-
Gently restrain the mouse by scruffing the neck and back skin to immobilize the head and body. Tilt the mouse's head slightly downwards.
-
-
Injection Site Identification and Preparation:
-
Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.
-
Wipe the injection site with a 70% ethanol swab.
-
-
Intraperitoneal Injection:
-
Insert the needle at a 30-40 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid (e.g., urine, blood) is drawn into the syringe, which would indicate improper needle placement.
-
If aspiration is clear, slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for a few minutes post-injection for any signs of distress.
-
Allow for a 30-minute post-injection period before commencing behavioral testing to ensure optimal drug absorption and efficacy.
-
Protocol 2: Resident-Intruder Test for Aggression
This protocol describes the standardized resident-intruder paradigm to assess offensive aggression in male rodents.
Materials:
-
Resident male mouse/rat (housed individually for at least one week)
-
Intruder male mouse/rat (group-housed, slightly smaller in weight)
-
Test cage (home cage of the resident)
-
Video recording equipment
-
Timer
Procedure:
-
Acclimation and Habituation:
-
House the resident male individually in the test cage for at least one week to establish territory. Do not change the bedding during this period to allow for olfactory cues to be established.
-
To facilitate territoriality in rats, a female can be housed with the resident for at least a week prior to testing. The female should be removed about an hour before the test.
-
-
Drug Administration:
-
Administer this compound or vehicle to the resident male via IP injection as described in Protocol 1, 30 minutes prior to the introduction of the intruder.
-
-
Test Initiation:
-
Introduce the intruder male into the home cage of the resident.
-
Start the timer and video recording immediately. The test duration is typically 10 minutes.
-
-
Behavioral Scoring:
-
Record the following parameters for the resident male:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act (e.g., bite, lunge).
-
Frequency of attacks: Total number of aggressive acts during the test period.
-
Duration of aggression: Total time spent engaged in aggressive behaviors.
-
Other social and non-social behaviors can also be scored to assess the specificity of the drug's effect.
-
-
-
Test Termination:
-
At the end of the 10-minute session, carefully remove the intruder and return it to its home cage.
-
If intense, injurious fighting occurs, the trial should be stopped immediately to prevent harm to the animals.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound in reducing aggression.
Experimental Workflow for this compound Aggression Studies
Caption: Experimental workflow for assessing this compound's anti-aggressive effects.
References
- 1. ddescholar.acemap.info [ddescholar.acemap.info]
- 2. 5-HT1A and 5-HT1B receptor agonists and aggression: a pharmacological challenge of the serotonin deficiency hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. researchgate.net [researchgate.net]
- 5. The inhibitory effects of this compound on parental aggression in female mice are dependent upon intruder sex - PubMed [pubmed.ncbi.nlm.nih.gov]
Proposed HPLC Method for the Quantification of Fluprazine in Pharmaceutical and Research Samples
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluprazine is a phenylpiperazine compound with serenic or anti-aggressive properties. As with any active pharmaceutical ingredient (API), accurate and precise quantification is crucial for quality control, formulation development, and research purposes. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds. This document outlines a proposed Reverse-Phase HPLC (RP-HPLC) method for the quantification of this compound. It is important to note that this method is a proposal based on the analysis of structurally similar phenylpiperazine compounds and requires full validation according to ICH guidelines before implementation for routine analysis.
Principle of the Method
The proposed method utilizes reverse-phase chromatography, where this compound is separated on a non-polar stationary phase with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by detecting the analyte using a UV detector at a wavelength where this compound exhibits maximum absorbance. The peak area of this compound is proportional to its concentration in the sample.
Materials and Reagents
-
This compound Reference Standard: (Purity ≥ 98%)
-
Acetonitrile: HPLC grade
-
Methanol: HPLC grade
-
Water: HPLC grade or purified water (e.g., Milli-Q)
-
Phosphoric Acid: Analytical grade
-
Potassium Dihydrogen Phosphate: Analytical grade
-
Sodium Hydroxide: Analytical grade
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.
Table 1: Proposed HPLC Chromatographic Conditions
| Parameter | Proposed Condition |
| HPLC Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of phosphate buffer (e.g., 20 mM KH2PO4, pH adjusted to 3.0 with phosphoric acid) and Acetonitrile in a ratio of 60:40 (v/v). The exact ratio may need optimization. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Detection Wavelength | To be determined by UV scan of this compound (a starting point of 254 nm is suggested based on similar compounds). |
| Run Time | Approximately 10 minutes (or until the analyte has eluted and the baseline is stable). |
Experimental Protocol
Preparation of Solutions
-
Mobile Phase Preparation: Prepare the phosphate buffer by dissolving the appropriate amount of potassium dihydrogen phosphate in HPLC grade water. Adjust the pH to 3.0 using phosphoric acid. Filter the buffer and the acetonitrile separately through a 0.45 µm membrane filter and degas before use. Mix in the desired ratio.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the expected linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation will depend on the matrix.
-
For Bulk Drug: Accurately weigh a suitable amount of the this compound sample, dissolve it in the mobile phase, and dilute to a concentration within the calibration range.
-
For Pharmaceutical Formulations (e.g., tablets): Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a known amount of this compound, transfer it to a volumetric flask, and add the mobile phase. Sonicate for a specified time to ensure complete dissolution of the active ingredient, then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.
-
For Biological Samples (e.g., plasma, urine): A suitable extraction method such as protein precipitation, liquid-liquid extraction, or solid-phase extraction will be required to remove interfering substances. The final extract should be reconstituted in the mobile phase.
-
Method Validation Protocol
The proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed:
Table 2: Proposed Method Validation Parameters
| Parameter | Acceptance Criteria |
| System Suitability | Tailing factor ≤ 2.0, Theoretical plates > 2000, %RSD of peak areas for replicate injections < 2.0% |
| Specificity | No interference from blank, placebo, or known impurities at the retention time of this compound. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 1-100 µg/mL). |
| Accuracy (Recovery) | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120% of the target concentration). |
| Precision | - Repeatability (Intra-day): %RSD ≤ 2.0% for multiple analyses of the same sample on the same day. - Intermediate Precision (Inter-day): %RSD ≤ 2.0% for analyses on different days, with different analysts or equipment. |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in chromatographic conditions (e.g., pH of mobile phase, column temperature, flow rate). |
Data Presentation
All quantitative data from the method validation should be summarized in clearly structured tables for easy comparison and interpretation.
Table 3: Example of Linearity Data Summary
| Concentration (µg/mL) | Peak Area (n=3) | Mean Peak Area | %RSD |
| 1 | ... | ... | ... |
| 5 | ... | ... | ... |
| 10 | ... | ... | ... |
| 25 | ... | ... | ... |
| 50 | ... | ... | ... |
| 100 | ... | ... | ... |
Table 4: Example of Accuracy (Recovery) Data Summary
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Mean Recovery |
| 80% | ... | ... | ... | ... |
| 100% | ... | ... | ... | ... |
| 120% | ... | ... | ... | ... |
Visualizations
Caption: Experimental workflow for the HPLC quantification of this compound.
Caption: Logical relationship of the core components of the HPLC system.
Conclusion
This application note provides a comprehensive, albeit proposed, framework for the development and validation of an RP-HPLC method for the quantification of this compound. The outlined experimental protocol and validation parameters are based on established analytical practices for similar pharmaceutical compounds. Successful validation of this method will ensure its suitability for routine quality control and research applications, providing reliable and accurate data on the concentration of this compound in various samples.
Application Notes and Protocols for Assessing Fluprazine's Anti-Aggressive Effects in In Vivo Models
These application notes provide detailed protocols for established in vivo models used to evaluate the anti-aggressive properties of Fluprazine. The included methodologies are intended for researchers, scientists, and drug development professionals.
Introduction
This compound, a phenylpiperazine derivative, has been identified as a "serenic" or anti-aggressive agent.[1] Its mechanism of action is believed to involve agonism at serotonin 1A (5-HT1A) and 1B (5-HT1B) receptors.[1][2] Preclinical assessment of this compound's efficacy relies on various in vivo models that elicit and quantify aggressive behaviors in rodents. This document outlines the protocols for three commonly employed paradigms: the Resident-Intruder Test, Isolation-Induced Aggression, and Maternal Aggression.
In Vivo Models for Assessing Anti-Aggressive Effects
Resident-Intruder Test
The resident-intruder paradigm is a standardized and ethologically relevant test to measure offensive aggression in a semi-natural setting.[3][4] It is based on the principle that a male rodent will defend its territory against an unfamiliar male intruder.
Materials:
-
Male resident rats (e.g., Long-Evans or Wistar strain)
-
Male intruder rats (of a non-aggressive strain and slightly lower body weight)
-
Resident's home cage (a larger cage, approximately half a square meter, is recommended to allow for a full range of behaviors)
-
Video recording equipment
-
This compound hydrochloride solution
-
Vehicle control solution (e.g., saline)
-
Syringes and needles for intraperitoneal (IP) injection
Procedure:
-
Housing and Acclimation:
-
House resident males individually in their home cages for at least one week prior to testing to establish territoriality. To enhance territoriality, a sterilized female companion can be housed with the resident, but she should be removed one hour before the test.
-
Maintain a regular light-dark cycle. Testing should ideally be conducted during the dark phase when the animals are most active.
-
Handle the animals for a few days before the experiment to acclimate them to the researcher.
-
-
Subject Selection:
-
Screen resident males for baseline aggression levels. This can be done by introducing a "screener" intruder for a short period (e.g., 3 minutes) on a few occasions. Select residents that consistently show aggressive behaviors (e.g., attack latency of less than 60 seconds in at least two consecutive sessions).
-
-
Drug Administration:
-
Administer this compound hydrochloride (e.g., 4 and 8 mg/kg, IP) or vehicle control to the resident male 30 minutes before the test.
-
-
Test Session:
-
Introduce an unfamiliar intruder rat into the resident's home cage.
-
Record the interaction for a set duration, typically 10 minutes.
-
The trial should be terminated immediately if injurious or continuous attacks (>30 seconds) occur.
-
-
Behavioral Scoring:
-
The recorded videos should be scored by an observer who is blind to the treatment conditions.
-
Key parameters to quantify include:
-
Latency to the first attack: Time from the introduction of the intruder to the first aggressive act by the resident.
-
Frequency of attacks: Total number of aggressive encounters.
-
Duration of aggressive behaviors: Total time spent in clinch attacks, lateral threats, and chasing.
-
Frequency of specific aggressive acts: Biting, offensive upright posture, and lateral threat.
-
Non-aggressive social behaviors: Social exploration, ano-genital sniffing.
-
Non-social behaviors: Rearing, locomotion, and inactivity.
-
-
Isolation-Induced Aggression
Prolonged social isolation of male mice can lead to increased aggression towards conspecifics. This model is useful for studying the neurobiological basis of aggression and for screening potential anti-aggressive compounds.
Materials:
-
Male mice (e.g., C57/B6 or Swiss-Webster strain)
-
Individual housing cages
-
Standard housing cages for group-housed controls
-
Test arena (a neutral cage)
-
Video recording equipment
-
This compound hydrochloride solution
-
Vehicle control solution
-
Syringes and needles for injection
Procedure:
-
Housing:
-
At weaning, house male mice individually for a period of 3-4 weeks to induce aggression.
-
Maintain a control group of mice housed in groups (e.g., 4-5 per cage).
-
-
Drug Administration:
-
Administer this compound or vehicle control to the isolated mice 30 minutes prior to the behavioral test.
-
-
Test Session:
-
Introduce a group-housed, unfamiliar male mouse (intruder) into the home cage of the isolated resident or into a neutral test arena.
-
Record the interaction for a predetermined duration (e.g., 10 minutes).
-
-
Behavioral Scoring:
-
Score the recorded interactions for aggressive behaviors, including:
-
Latency to the first attack.
-
Number of attacks.
-
Total time spent fighting.
-
Frequency of tail rattling.
-
-
Also, score non-aggressive social (e.g., sniffing) and non-social (e.g., exploring, rearing) behaviors.
-
Maternal Aggression
Lactating female rodents exhibit a robust and specific form of aggression towards unfamiliar intruders to protect their offspring. This model is valuable for studying the hormonal and neurochemical basis of aggression, particularly in females.
Materials:
-
Lactating female rats (e.g., Wistar strain) with their litters
-
Naive male intruder rats
-
Home cage of the lactating female
-
Video recording equipment
-
This compound hydrochloride solution
-
Vehicle control solution
-
Syringes and needles for IP injection
Procedure:
-
Housing:
-
House pregnant females individually until parturition.
-
After birth, keep the dam and her pups together.
-
-
Testing Period:
-
Testing is typically conducted between postpartum days 3 and 9, a period of stable and high aggression.
-
-
Drug Administration:
-
Administer this compound (e.g., 5, 10, and 20 mg/kg, IP) or vehicle control to the lactating female 30 minutes before the test.
-
-
Test Session:
-
Introduce a naive male intruder into the home cage of the dam and her litter.
-
Record the interaction for a duration of 5 or 10 minutes.
-
-
Behavioral Scoring:
-
Quantify the following aggressive behaviors from the video recordings:
-
Latency to the first attack.
-
Frequency and duration of attacks.
-
Biting and kicking the intruder.
-
-
Also, assess maternal care behaviors (e.g., nursing, pup retrieval) and other social and non-social activities to determine the specificity of the drug's effect.
-
Data Presentation
The following tables summarize the quantitative data on the anti-aggressive effects of this compound from various studies.
Table 1: Effect of this compound on Offensive Aggression in the Resident-Intruder Test (Rats)
| Dose (mg/kg, IP) | Reduction in Offensive Behavior | Reduction in Biting and Wounding | Reference |
| 4 | >70% | Up to 98% | |
| 8 | >70% | Up to 98% |
Table 2: Effect of this compound on Maternal Aggression (Rats)
| Dose (mg/kg, IP) | Effect on Aggression | Effect on Latency to Attack | Reference |
| 5 | Dose-dependent decrease | Increased | |
| 10 | Dose-dependent decrease | Increased | |
| 20 | Dose-dependent decrease | Increased |
Table 3: Effect of this compound in the Intruder-Evoked Aggression Paradigm (Mice)
| Dose | Effect on Number of Attacks | Effect on Latency to First Attack | Reference |
| Dose-dependent | Decreased | Increased |
Proposed Signaling Pathway
This compound's anti-aggressive effects are thought to be mediated through its action on the serotonergic system, specifically as an agonist at 5-HT1A and 5-HT1B receptors.
-
5-HT1A Receptor Agonism: Activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei reduces the firing rate of these neurons, leading to decreased serotonin release in projection areas like the prefrontal cortex and amygdala, which are involved in aggression control.
-
5-HT1B Receptor Agonism: Activation of 5-HT1B autoreceptors on serotonin terminals also inhibits serotonin release. Additionally, 5-HT1B heteroreceptors are present on non-serotonergic neurons and can modulate the release of other neurotransmitters implicated in aggression, such as dopamine and glutamate.
Conclusion
The in vivo models described provide robust and reproducible methods for assessing the anti-aggressive effects of this compound. The resident-intruder test, isolation-induced aggression, and maternal aggression paradigms each offer unique insights into the drug's pharmacological profile. Consistent findings across these models indicate that this compound effectively reduces aggressive behaviors, likely through its agonist activity at 5-HT1A and 5-HT1B receptors. Careful adherence to the detailed protocols and behavioral scoring methods outlined in these application notes will ensure the generation of high-quality, reliable data for the preclinical evaluation of this compound and other potential anti-aggressive compounds.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Measuring Fluprazine's Effect on Rodent Copulatory Behavior
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the effects of Fluprazine, a phenylpiperazine class compound, on the copulatory behavior of male rodents. The provided methodologies are based on established research to ensure reproducibility and accuracy.
Introduction
This compound hydrochloride has been identified as a substance that significantly modifies rodent social behaviors, including aggression and sexual activity. Understanding its impact on copulatory behavior is crucial for elucidating its mechanism of action and potential therapeutic applications. Research indicates that this compound exerts a depressive effect on the sexual performance of male rats.[1] This document outlines the experimental procedures to quantify these effects and discusses the likely underlying signaling pathways.
Quantitative Data Summary
The administration of this compound hydrochloride has a dose-dependent inhibitory effect on key parameters of male rat copulatory behavior. The following table summarizes the quantitative data from studies evaluating the effects of 4 mg/kg and 8 mg/kg doses of this compound administered via intraperitoneal (IP) injection 30 minutes prior to testing.[1]
| Behavioral Parameter | Control (Saline) | This compound (4 mg/kg) | This compound (8 mg/kg) | Effect Description |
| Mount Latency | Baseline | Significantly Increased | Significantly Increased | Increased time to the first mount. |
| Intromission Latency | Baseline | Significantly Increased | Significantly Increased | Increased time to the first intromission.[1] |
| Ejaculation Latency | Baseline | Significantly Increased | Significantly Increased | Increased time to ejaculation.[1] |
| Intromission Frequency | Baseline | Significantly Decreased | Significantly Decreased | Reduction in the number of intromissions.[1] |
| Ejaculation Frequency | Baseline | Significantly Decreased | Significantly Decreased | Reduction in the number of ejaculations. |
| Social Investigation | Baseline | No Significant Effect | No Significant Effect | Did not alter non-copulatory social interaction. |
Experimental Protocols
This section provides detailed methodologies for conducting experiments to assess the effects of this compound on rodent copulatory behavior.
Animal Subjects and Housing
-
Male Rodents: Sexually experienced adult male rats (e.g., Long-Evans or Sprague-Dawley strains) should be used. Animals should be housed individually to prevent social dominance-related stress, which can affect sexual behavior.
-
Female Rodents: Adult ovariectomized female rats of the same strain should be used as stimulus animals.
-
Housing Conditions: All animals should be maintained on a reverse 12-hour light/dark cycle (e.g., lights off at 08:00, on at 20:00) to ensure testing occurs during their active period. Food and water should be available ad libitum.
-
Acclimation: Animals should be acclimated to the housing facility for at least one week before any experimental procedures.
Induction of Estrus in Female Rats
To ensure sexual receptivity, female rats must be brought into behavioral estrus.
-
Hormone Priming:
-
48 hours prior to the mating test, administer a subcutaneous injection of estradiol benzoate (10 µ g/rat dissolved in 0.1 mL of sesame oil).
-
4 hours before the test, administer a subcutaneous injection of progesterone (500 µ g/rat in 0.1 mL of sesame oil).
-
-
Verification of Receptivity: Before the experiment, confirm the female's receptive state by placing her with a stud male and observing for the display of lordosis behavior upon mounting.
Drug Preparation and Administration
-
This compound Solution: Prepare this compound hydrochloride solutions in a sterile saline (0.9% NaCl) vehicle. For the doses mentioned in the data table, concentrations would be 4 mg/mL and 8 mg/mL for a 1 mL/kg injection volume.
-
Control Solution: Use the sterile saline vehicle as the control.
-
Administration: Administer the prepared this compound solution or saline via intraperitoneal (IP) injection. The volume should be calculated based on the animal's body weight (e.g., 1 mL/kg).
Copulatory Behavior Testing Procedure
-
Habituation: Acclimate the male rat to the testing arena (a quiet, dimly lit, clear plexiglass chamber) for 5-10 minutes before introducing the female.
-
Drug Administration and Waiting Period: After habituation, administer the assigned treatment (saline, 4 mg/kg this compound, or 8 mg/kg this compound) via IP injection. Return the male to its home cage for a 30-minute post-injection period.
-
Test Initiation: After the 30-minute waiting period, place the male back into the testing arena. A few minutes later, introduce the hormone-primed, receptive female.
-
Observation Period: Record the session for a total of 20-30 minutes. Trained observers should score the following behaviors in real-time or from video recordings:
-
Mount Latency (ML): Time from the introduction of the female to the first mount.
-
Intromission Latency (IL): Time from the introduction of the female to the first intromission.
-
Ejaculation Latency (EL): Time from the first intromission to ejaculation.
-
Mount Frequency (MF): Total number of mounts.
-
Intromission Frequency (IF): Total number of intromissions.
-
Ejaculation Frequency (EF): Total number of ejaculations.
-
Post-Ejaculatory Interval (PEI): Time from ejaculation to the next intromission.
-
-
Experimental Design: A within-subjects, counterbalanced design is recommended, where each male receives all treatments (saline, low dose, high dose) on different test days, with a washout period of at least one week between tests.
Visualizations
Experimental Workflow
Caption: Workflow for assessing this compound's effect on rodent copulatory behavior.
Proposed Signaling Pathway
The precise pharmacology of this compound is not fully elucidated, but as a phenylpiperazine derivative, it is likely to exert its effects through the serotonergic system. Serotonin (5-HT) is generally considered to have an inhibitory role in male sexual behavior. This compound is hypothesized to act as an agonist at 5-HT1A and 5-HT1B receptors. Activation of these autoreceptors on serotonergic neurons would decrease the synthesis and release of serotonin, which might be expected to facilitate sexual behavior. However, the observed depressive effect of this compound suggests a more complex mechanism, possibly involving postsynaptic 5-HT receptors or interactions with other neurotransmitter systems that ultimately lead to an overall inhibition of the neural circuits controlling copulation.
Caption: Proposed serotonergic pathway for this compound's action on sexual behavior.
References
Application Notes and Protocols for Utilizing Fluprazine in the Study of Offensive versus Defensive Aggression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluprazine, a phenylpiperazine derivative, is a valuable pharmacological tool for dissecting the neurobiological underpinnings of aggression. Classified as a "serenic" or anti-aggressive agent, this compound exhibits a specific inhibitory effect on offensive aggression while having minimal impact on defensive behaviors. This selective action allows researchers to differentiate and independently study these two fundamental forms of aggression. This document provides detailed application notes on the use of this compound, protocols for key behavioral assays, and a summary of its putative mechanism of action.
Introduction to this compound
This compound (developmental code name: DU-27,716) is a psychotropic compound that has been instrumental in preclinical aggression research.[1] Its unique behavioral profile, characterized by the potent suppression of offensive or proactive aggression with little to no effect on defensive or reactive aggression, makes it a superior tool compared to general sedatives or anxiolytics which indiscriminately suppress all behaviors. This specificity is crucial for elucidating the distinct neural circuits and pharmacological mechanisms that govern different aggressive states.
Putative Mechanism of Action
References
Fluprazine's Application in Conspecific Odor Preference Tests: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprazine, a phenylpiperazine derivative, is recognized for its "serenic" or anti-aggressive properties. Its mechanism of action is primarily associated with the serotonergic system, where it is thought to act as an agonist at 5-HT1A and 5-HT1B receptors. This activity modulates social behaviors, including aggression and sociability. Conspecific odor preference tests are valuable behavioral paradigms used to assess social interest and recognition in rodents. The application of this compound in these tests allows researchers to investigate the neurobiological underpinnings of social behavior and to screen potential therapeutic agents for social deficits observed in various neuropsychiatric disorders.
These application notes provide a comprehensive overview of the use of this compound in conspecific odor preference tests, including detailed experimental protocols, a summary of key quantitative data, and a visualization of the proposed signaling pathway.
Data Presentation
The following table summarizes the quantitative findings from a key study investigating the effects of this compound on conspecific odor preference in male rats.
| Treatment Group | Odor Stimulus | Mean Time Spent in Odor Zone (seconds) ± SEM | Statistical Significance (vs. Saline) | Reference |
| Saline | Male Rat Odor | Data not explicitly provided in abstract | - | |
| This compound (8.0 mg/kg) | Male Rat Odor | Enhanced preference | p < 0.05 | |
| Saline | Estrous Female Odor | No significant preference | - | |
| This compound (8.0 mg/kg) | Estrous Female Odor | No significant effect | Not significant | |
| Saline | Food Odor | No significant preference | - | |
| This compound (8.0 mg/kg) | Food Odor | No significant effect | Not significant |
Note: The primary study indicates a significant enhancement of preference for male odors by this compound-treated male rats but does not provide the explicit time measurements in the abstract. The table reflects the reported outcome.
Experimental Protocols
Two primary methodologies for assessing conspecific odor preference are detailed below. Protocol 1 is based on the study by Dixon et al. (1985) which specifically utilized this compound. Protocol 2 describes a more general, widely used cotton-tip based preference test that can be adapted for use with this compound.
Protocol 1: Two-Compartment Choice Apparatus Test
This protocol is adapted from the methodology used to assess the effect of this compound on odor preference in male rats.
1. Objective: To evaluate the preference of a subject animal for different conspecific odors following the administration of this compound.
2. Materials:
-
Two-compartment choice apparatus (each compartment of equal size, connected by an opening).
-
Male and estrous female stimulus rats.
-
Clean bedding material.
-
This compound hydrochloride.
-
Saline solution (vehicle).
-
Syringes and needles for intraperitoneal (IP) injection.
-
Stopwatch or automated tracking software.
3. Procedure:
-
Animal Subjects: Adult male rats are used as test subjects. Adult male and estrous female rats serve as odor sources.
-
Apparatus Preparation:
-
Thoroughly clean the two-compartment apparatus with a 70% ethanol solution and allow it to dry completely between trials to eliminate residual odors.
-
Place clean bedding in each compartment.
-
In one compartment, place bedding soiled by a male stimulus rat. In the other compartment, place bedding soiled by an estrous female stimulus rat. The placement of the odor cues should be counterbalanced across subjects to avoid place preference.
-
-
Drug Administration:
-
Administer this compound hydrochloride (8.0 mg/kg, IP) or an equivalent volume of saline to the test subjects.
-
Allow for a 30-minute pre-treatment period in their home cage for the drug to take effect.
-
-
Testing:
-
Place the test subject in the center of the apparatus, allowing it to move freely between the two compartments.
-
Record the total amount of time the subject spends in each compartment over a 10-minute test session. A subject is considered to be in a compartment when all four paws are within that compartment's boundaries.
-
-
Data Analysis:
-
Calculate the percentage of time spent in the compartment containing the male odor versus the female odor.
-
Compare the preference scores between the this compound-treated and saline-treated groups using an appropriate statistical test (e.g., t-test or ANOVA).
-
Protocol 2: Cotton-Tip Based Olfactory Preference Test
This is a general and widely adaptable protocol for assessing odor preference.
1. Objective: To determine the preference of a subject animal for a conspecific odor over a neutral or different conspecific odor following this compound administration.
2. Materials:
-
Standard rodent testing cage.
-
Cotton-tipped applicators.
-
Urine or soiled bedding from conspecifics (e.g., male vs. female).
-
Distilled water (for neutral odor).
-
This compound hydrochloride.
-
Saline solution (vehicle).
-
Syringes and needles for IP injection.
-
Video recording equipment and analysis software.
3. Procedure:
-
Animal Subjects: Adult mice or rats.
-
Odor Stimuli Preparation:
-
Collect fresh urine or soiled bedding from donor animals.
-
Apply a standardized amount of the odor source (e.g., 10 µl of urine) to the cotton tip of an applicator. For a neutral stimulus, use distilled water.
-
-
Drug Administration:
-
Administer this compound hydrochloride (dose to be determined by the researcher, e.g., 4-8 mg/kg, IP) or an equivalent volume of saline.
-
Allow for a 30-minute pre-treatment period.
-
-
Habituation:
-
Place the subject animal in the testing cage and allow it to habituate for at least 30 minutes.
-
-
Testing:
-
Simultaneously present two cotton-tipped applicators with different odors (e.g., male urine vs. female urine, or conspecific urine vs. water) at opposite ends of the cage.
-
Record the animal's behavior for a set period (e.g., 3-5 minutes).
-
Measure the cumulative time the animal spends sniffing each cotton tip. Sniffing is defined as the nose being within 1-2 cm of the cotton tip.
-
-
Data Analysis:
-
Calculate a preference index: (Time sniffing odor A - Time sniffing odor B) / (Time sniffing odor A + Time sniffing odor B).
-
Compare the preference indices between the this compound-treated and control groups.
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound's effect on odor preference.
Proposed Signaling Pathway of this compound in Modulating Social Behavior
Caption: Proposed signaling pathway of this compound's effects on social behavior.
Application Notes and Protocols for Fluprazine Dose-Response Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluprazine, a phenylpiperazine derivative, is classified as a serenic or anti-aggressive agent.[1] While its complete pharmacological profile is not fully elucidated, it is understood to exert its effects primarily through agonism at serotonin 5-HT1A and 5-HT1B receptors.[1][2] These application notes provide a comprehensive guide to designing and conducting dose-response studies for this compound, encompassing both in vitro and in vivo methodologies. The provided protocols and data will aid researchers in characterizing the potency and efficacy of this compound and similar compounds.
I. In Vitro Dose-Response Studies
In vitro assays are crucial for determining the direct interaction of this compound with its target receptors and for elucidating its mechanism of action at a molecular and cellular level.
A. 5-HT1A Receptor Binding Affinity
Objective: To determine the binding affinity (Ki) of this compound for the human 5-HT1A receptor.
Protocol: Competitive Radioligand Binding Assay [3]
-
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 10 µM Serotonin (5-HT).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail.
-
96-well microplates, glass fiber filters, cell harvester, and liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M) in assay buffer.
-
In a 96-well plate, add in triplicate:
-
Total Binding wells: 25 µL of assay buffer.
-
Non-specific Binding wells: 25 µL of 10 µM 5-HT.
-
Test Compound wells: 25 µL of each this compound dilution.
-
-
Add 25 µL of [3H]8-OH-DPAT solution (final concentration ~1-2 nM) to all wells.
-
Add 200 µL of the diluted cell membrane preparation (10-20 µg protein/well) to all wells.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash filters three times with ice-cold wash buffer.
-
Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Determine the IC50 value (concentration of this compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
B. 5-HT1A and 5-HT1B Receptor Functional Activity
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist at 5-HT1A and 5-HT1B receptors.
Protocol 1: [35S]GTPγS Binding Assay (for Gi/o-coupled receptors) [4]
-
Materials:
-
Membrane preparations from cells expressing 5-HT1A or 5-HT1B receptors.
-
[35S]GTPγS radioligand.
-
GDP (Guanosine diphosphate).
-
Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 3 mM MgCl₂, 10 µM GDP.
-
Non-specific binding control: Unlabeled GTPγS.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate membranes in assay buffer.
-
Initiate the reaction by adding [35S]GTPγS and the different concentrations of this compound.
-
Incubate for 30-60 minutes at 30°C.
-
Terminate the reaction by filtration.
-
Measure the amount of bound [35S]GTPγS by scintillation counting.
-
-
Data Analysis:
-
Plot the stimulated [35S]GTPγS binding against the logarithm of this compound concentration to generate a dose-response curve.
-
Determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) values.
-
Protocol 2: Luciferase Reporter Gene Assay (for 5-HT1B receptor)
-
Materials:
-
CHO cells co-transfected with the 5-HT1B receptor and a luciferase reporter gene linked to a promoter responsive to downstream signaling (e.g., CRE-luciferase for cAMP-dependent pathways).
-
Luciferase substrate (e.g., luciferin).
-
Cell lysis buffer.
-
-
Procedure:
-
Plate the transfected cells in a 96-well plate and grow to confluence.
-
Replace the medium with a serum-free medium containing serial dilutions of this compound.
-
Incubate for a defined period (e.g., 4-6 hours).
-
Lyse the cells and add the luciferase substrate.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Plot the luciferase activity against the logarithm of this compound concentration.
-
Determine the EC50 and Emax values from the dose-response curve.
-
C. Signaling Pathway Analysis
The following diagram illustrates the primary signaling pathways activated by 5-HT1A and 5-HT1B receptor agonism.
II. In Vivo Dose-Response Studies
In vivo studies are essential for evaluating the behavioral effects of this compound in a whole-organism context and for establishing a therapeutic dose range.
A. Anti-Aggressive Effects
Objective: To determine the dose-dependent efficacy of this compound in reducing aggressive behavior.
Protocol: Resident-Intruder Test
-
Animals: Male mice or rats.
-
Procedure:
-
House male animals individually for a period to establish residency and territorial behavior.
-
On the test day, administer this compound (e.g., 1, 2.5, 5, 10 mg/kg, intraperitoneally) or vehicle to the resident animal.
-
After a set pre-treatment time (e.g., 30 minutes), introduce a smaller, naive male "intruder" into the resident's cage.
-
Observe and record aggressive behaviors (e.g., latency to attack, number of attacks, duration of fighting) for a defined period (e.g., 10-15 minutes).
-
Also, record non-aggressive social and non-social behaviors to assess for potential sedative or motor-impairing effects.
-
-
Data Analysis:
-
Compare the measures of aggression between the different dose groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
Generate a dose-response curve by plotting the measure of aggression against the dose of this compound.
-
B. Experimental Workflow
The following diagram outlines the workflow for an in vivo dose-response study of this compound.
III. Data Presentation
Summarizing quantitative data in a structured format is crucial for comparison and interpretation.
A. In Vitro Data Summary
| Assay Type | Receptor | This compound Concentration Range | Endpoint | Expected Outcome |
| Radioligand Binding | 5-HT1A | 10⁻¹⁰ M - 10⁻⁵ M | Ki (nM) | Determination of binding affinity. |
| [35S]GTPγS Binding | 5-HT1A | 10⁻¹⁰ M - 10⁻⁵ M | EC50 (nM), Emax (%) | Quantification of functional potency and efficacy. |
| Luciferase Reporter | 5-HT1B | 10⁻¹⁰ M - 10⁻⁵ M | EC50 (nM), Emax (%) | Quantification of functional potency and efficacy. |
B. In Vivo Data Summary (Example from literature)
| Species | Dose (mg/kg, i.p.) | Behavioral Model | Key Findings | Reference |
| Rat | 4 | Resident-Intruder | Significant reduction in offensive behavior (>70%). | |
| Rat | 8 | Resident-Intruder | Significant reduction in offensive behavior (>70%); biting and wounding decreased by up to 98%. | |
| Mouse | 2.5, 5, 10 | Free Exploratory | Increased neophobic reaction. | |
| Mouse | 1.25, 2.5, 5, 7.5 | Two-Box Choice | Increased avoidance of a brightly illuminated box. | |
| Muridae | Not Specified | Ethological Technique | Potent anti-aggressive influence lasting up to 4 hours. |
IV. Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for designing effective dose-response studies and for translating preclinical findings. Key parameters to determine include absorption, distribution, metabolism, and excretion (ADME), as well as half-life. While specific pharmacokinetic data for this compound is limited in the public domain, studies on similar compounds like Fluphenazine can provide some guidance. For instance, Fluphenazine has a mean terminal half-life of approximately 16.4 hours. It is recommended that pharmacokinetic studies be conducted in the selected animal model to establish the time to maximum concentration (Tmax) and clearance rates to inform the dosing regimen and timing of behavioral assessments.
Conclusion
This document provides a framework for the systematic evaluation of this compound's dose-response relationship. By employing the detailed in vitro and in vivo protocols, researchers can effectively characterize the pharmacological properties of this compound and similar compounds. The structured presentation of data and visualization of experimental workflows and signaling pathways are intended to facilitate clear and concise communication of findings within the scientific community.
References
- 1. Animal Models of (or for) Aggression Reward, Addiction, and Relapse: Behavior and Circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ddescholar.acemap.info [ddescholar.acemap.info]
- 3. benchchem.com [benchchem.com]
- 4. 5-HT1A receptor agonist-antagonist binding affinity difference as a measure of intrinsic activity in recombinant and native tissue systems - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Fluprazine solubility and vehicle preparation for in vivo use
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility of fluprazine and the preparation of vehicles for in vivo use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a compound belonging to the phenylpiperazine class, recognized for its anti-aggressive properties.[1] While its complete pharmacological profile is not fully elucidated, it is understood to function primarily as an agonist at the 5-HT1A and 5-HT1B serotonin receptors, similar to the related compound eltoprazine.
Q2: What is the salt form of this compound typically used in research?
A2: In many research applications, particularly for in vivo studies, the hydrochloride salt of this compound (this compound hydrochloride) is used. This salt form often exhibits improved solubility and stability characteristics.
Q3: What are the common routes of administration for this compound in animal studies?
A3: Based on published research, a common route of administration for this compound hydrochloride in rodent studies is intraperitoneal (IP) injection.[2]
Q4: At what doses has this compound hydrochloride been shown to be effective in rats?
A4: Studies in adult male rats have demonstrated that this compound hydrochloride significantly reduces offensive aggressive behavior at doses of 4 and 8 mg/kg when administered via IP injection.[2]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation of this compound in the vehicle upon storage. | The compound may have limited stability in the prepared vehicle, especially if it is an aqueous solution. | Prepare fresh solutions on the day of the experiment. If a stock solution in an organic solvent is used, ensure it is stored at an appropriate temperature (e.g., -20°C) and for a limited duration. Always visually inspect for precipitation before use. |
| Difficulty dissolving this compound hydrochloride in aqueous solutions. | This compound hydrochloride has limited solubility in aqueous buffers. | For aqueous-based vehicles, consider gentle warming or sonication to aid dissolution. However, be cautious of potential degradation with excessive heat. If solubility remains an issue, consider using a co-solvent system as described in the experimental protocols. |
| Inconsistent results between experimental animals. | This could be due to improper dosing, variability in the prepared this compound solution, or animal-specific factors. | Ensure accurate weighing of the compound and precise volume measurements for both the vehicle and the final dose. Prepare a single batch of the this compound solution for each experimental cohort to minimize variability. Standardize the injection procedure and timing. |
| Adverse reactions in animals post-injection (e.g., irritation, distress). | The chosen vehicle, especially if it contains a high concentration of organic solvent, may be causing local irritation or toxicity. The pH of the solution could also be a factor. | If using an organic solvent like DMSO, ensure the final concentration in the injected volume is minimized by diluting with a suitable aqueous buffer (e.g., saline or PBS).[3][4] Whenever possible, aim for a low percentage of the organic co-solvent. Check the pH of the final solution and adjust if necessary to be within a physiologically tolerated range. |
Data Presentation
Table 1: Solubility of Eltoprazine Hydrochloride (A this compound Analog)
| Solvent/Vehicle | Solubility (mg/mL) | Reference |
| Dimethyl sulfoxide (DMSO) | ~20 | |
| Ethanol | ~25 | |
| Dimethyl formamide (DMF) | ~30 | |
| Phosphate-buffered saline (PBS), pH 7.2 | ~1 |
Experimental Protocols
Protocol 1: Preparation of this compound Hydrochloride Solution for Intraperitoneal (IP) Injection in Rats
This protocol is a recommended procedure based on common practices for compounds with similar solubility profiles.
Materials:
-
This compound hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Sterile physiological saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Calculate the required amount of this compound hydrochloride based on the desired dose (e.g., 4 mg/kg or 8 mg/kg), the number of animals, and the injection volume (typically 1-2 mL/kg for rats).
-
Prepare a stock solution in DMSO.
-
Weigh the calculated amount of this compound hydrochloride and place it in a sterile microcentrifuge tube.
-
Add a minimal amount of DMSO to dissolve the compound. For example, if the final desired concentration is 4 mg/mL, you could prepare a 20 mg/mL stock solution in DMSO.
-
Vortex thoroughly until the this compound hydrochloride is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Dilute the stock solution with sterile saline.
-
On the day of the experiment, dilute the DMSO stock solution with sterile physiological saline to achieve the final desired concentration for injection.
-
For example, to prepare a 4 mg/mL solution from a 20 mg/mL stock, you would mix 1 part of the DMSO stock with 4 parts of sterile saline.
-
It is crucial to add the DMSO stock to the saline and vortex immediately to prevent precipitation.
-
-
Final concentration of DMSO.
-
Ensure the final concentration of DMSO in the injected solution is as low as possible (ideally 5% or less) to minimize potential toxicity and irritation.
-
-
Administration.
-
Administer the freshly prepared solution to the rats via intraperitoneal injection. The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum.
-
Mandatory Visualization
Caption: Putative signaling pathway of this compound via the 5-HT1A receptor.
Caption: Experimental workflow for preparing this compound for in vivo use.
References
- 1. ddescholar.acemap.info [ddescholar.acemap.info]
- 2. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluprazine Behavioral Studies in Rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Fluprazine in rodent behavioral studies. The information is compiled from peer-reviewed scientific literature to address common issues and ensure robust experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary behavioral effects in rodents?
This compound (DU-27716) is a phenylpiperazine compound known for its anti-aggressive or "serenic" properties.[1] Its primary and most consistently reported behavioral effect in rodents is the inhibition of offensive aggression.[2][3] Studies have shown that this compound can significantly reduce biting attacks and wounding in resident-intruder paradigms with male rats.[3] It also increases the latency to attack in both male and lactating female mice engaging in aggressive behaviors.[4]
Q2: What is the proposed mechanism of action for this compound's behavioral effects?
While the exact pharmacology is not fully elucidated, this compound's effects are thought to be mediated through its interaction with the serotonin system. It is believed to act as an agonist at 5-HT1A and 5-HT1B receptors, similar to its structural relatives eltoprazine and batoprazine. This action on serotonin pathways is thought to be a key mechanism underlying its anti-aggressive effects.
Q3: Is this compound's anti-aggressive effect specific?
There is some debate in the literature regarding the specificity of this compound's anti-aggressive effects. Some studies suggest a high degree of specificity, with doses that reduce offensive aggression having minimal influence on other social or defensive behaviors. However, other research indicates that this compound's effects are not entirely specific, as it can also stimulate non-social and defensive/flight behaviors, and increase the tendency for animals to avoid their opponents.
Q4: What are the common dose ranges for this compound in rodent behavioral studies?
The effective dose of this compound can vary depending on the rodent species, the specific behavior being studied, and the route of administration. Commonly reported intraperitoneal (IP) doses for anti-aggressive effects in rats are between 4 and 8 mg/kg. In mice, doses ranging from 1 to 10 mg/kg have been used to study effects on aggression and anxiety-like behaviors. It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
Troubleshooting Guide
Issue 1: I'm observing an increase in anxiety-like behavior in the elevated plus-maze (EPM) with this compound, which is unexpected.
-
Possible Cause: This is a documented, though perhaps counterintuitive, effect of this compound. Some studies have reported that this compound can produce anxiogenic-like effects in the elevated plus-maze, particularly on measures of "risk assessment". This may be related to its complex interactions with different serotonin receptor subtypes.
-
Troubleshooting Steps:
-
Re-evaluate your dose: The anxiogenic-like effects may be dose-dependent. Consider testing a lower dose to see if the anti-aggressive effects can be separated from the anxiety-like effects.
-
Use multiple anxiety paradigms: To confirm if the effect is specific to the EPM, consider using other anxiety tests such as the open field test or the light-dark box test.
-
Ethological analysis: Conduct a more detailed, ethological analysis of the behavior in the EPM. This compound may be increasing specific defensive behaviors rather than inducing a general state of anxiety.
-
Issue 2: The anti-aggressive effect of this compound in my study seems short-lived.
-
Possible Cause: The duration of this compound's anti-aggressive action can be limited. One study using an automated recording technique found a potent anti-aggressive effect that lasted for up to 4 hours, after which bouts of fighting resumed. Over a 23-hour period, the total aggression was not significantly decreased.
-
Troubleshooting Steps:
-
Adjust the timing of your behavioral testing: Ensure that your behavioral observations are conducted within the peak window of the drug's effect (e.g., 30 minutes to 4 hours post-injection for IP administration).
-
Consider alternative administration methods: For longer-lasting effects, you might explore the use of osmotic minipumps for continuous administration, though this may require dose adjustments.
-
Analyze temporal patterns: If your recording allows, analyze the temporal pattern of aggressive encounters to see if there is an initial suppression followed by a rebound.
-
Issue 3: I'm seeing a decrease in social investigation at doses that are supposed to be anti-aggressive.
-
Possible Cause: While some studies report no significant effects on social behaviors at anti-aggressive doses, others have noted a modest reduction in social investigation, particularly towards female intruders by lactating female mice.
-
Troubleshooting Steps:
-
Carefully define and score social behaviors: Differentiate between various types of social interaction (e.g., sniffing, grooming, following). This compound may selectively affect certain components of social behavior.
-
Control for olfactory effects: this compound has been shown to enhance the preference of male rats for male odors, suggesting it may interfere with the processing of olfactory cues that precede aggression. Consider including controls to rule out primary effects on olfaction.
-
Evaluate motor side effects: At higher doses, sedative effects could non-specifically reduce all behaviors, including social investigation. Monitor general locomotor activity to rule this out.
-
Quantitative Data Summary
Table 1: Effects of this compound on Aggressive Behavior in Rodents
| Species | Dose (mg/kg, IP) | Behavioral Paradigm | Key Findings | Reference |
| Rat (Long-Evans) | 4 and 8 | Resident-Intruder | >70% reduction in offensive behavior; 98% decrease in biting and wounding. | |
| Mouse | Not specified | Ethological Analysis | Potent anti-aggressive influence lasting up to 4 hours. | |
| Mouse (Lactating) | 1-5 | Resident-Intruder | Increased latency to attack female intruders. | |
| Mouse (Wild) | 20 | Resident-Intruder | Strong anti-aggressive activity. |
Table 2: Effects of this compound in the Elevated Plus-Maze (EPM) in Mice
| Dose (mg/kg) | Effect on Open Arm Entries/Time | Effect on Closed Arm Entries | Effect on Risk Assessment | Interpretation | Reference |
| 1.25 - 10.0 | No significant anxiolytic effect | Dose-dependent stimulation at lower doses | Pronounced anxiogenic-like effects | Potentiates anxiety-like behaviors |
Experimental Protocols
1. Resident-Intruder Test for Offensive Aggression (adapted from Flannelly et al., 1985)
-
Subjects: Adult male rats (e.g., Long-Evans strain), selected for medium to high levels of aggression.
-
Housing: House residents individually for a period before testing to establish territory.
-
Drug Administration: Administer this compound hydrochloride (e.g., 4 or 8 mg/kg) or vehicle via intraperitoneal (IP) injection to the resident male 30 minutes before the test.
-
Procedure:
-
Introduce a smaller, unfamiliar male "intruder" rat into the resident's home cage.
-
Observe and record the behaviors of the resident for a set period (e.g., 10-15 minutes).
-
Key behaviors to score include latency to attack, frequency and duration of biting attacks, aggressive grooming, and tail rattling.
-
-
Data Analysis: Compare the measures of aggression between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., Mann-Whitney U test).
2. Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior (adapted from Griebel et al., 1993)
-
Subjects: Adult male mice.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two closed arms.
-
Drug Administration: Administer this compound (e.g., 1.25 - 10.0 mg/kg) or vehicle via IP injection at a specified time before the test.
-
Procedure:
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera for later analysis.
-
-
Data Analysis: Score the number of entries into and the time spent in the open and closed arms. Additionally, more subtle ethological measures such as head dips, stretched-attend postures, and time in the distal parts of the open arms can be scored as measures of risk assessment.
Visualizations
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Behavioural examinations of the anti-aggressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The inhibitory effects of this compound on parental aggression in female mice are dependent upon intruder sex - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluprazine Effects on Non-Social Behaviors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the interpretation of Fluprazine's effects on non-social behaviors.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: We are not observing the expected anti-aggressive effects of this compound in our resident-intruder paradigm. What could be the issue?
A1: Several factors could contribute to a lack of anti-aggressive effects. Consider the following:
-
Dosage: this compound's effects are dose-dependent. Low doses may be insufficient to produce a significant effect, while very high doses might induce confounding sedative effects. It is crucial to perform a dose-response study to determine the optimal concentration for your specific experimental conditions.
-
Type of Aggression: this compound appears to be more effective against offensive aggression compared to defensive aggression.[1][2] Ensure your paradigm is designed to measure offensive aggression.
-
Timing of Behavioral Observation: The anti-aggressive effects of this compound may have a specific therapeutic window. One study noted a potent anti-aggressive influence lasting up to 4 hours, after which bouts of fighting were observed.[3]
-
Species and Strain: The behavioral effects of this compound can vary between different rodent species and strains. The provided data primarily focuses on rats and mice.
-
Sex of the Intruder: In studies with lactating female mice, the inhibitory effects of this compound on aggression were more potent against female intruders (offensive aggression) than male intruders (defensive aggression).[2]
Q2: Is this compound's effect specific to aggression?
A2: No, this compound is not entirely specific to aggression. Studies have shown that it can also influence other non-social behaviors. For instance, it has been reported to stimulate non-social and defensive/flight behaviors.[3] Additionally, it may increase neophobic reactions and avoidance of brightly lit areas, suggesting an impact on anxiety-like behaviors.
Q3: We are observing an increase in avoidance behavior in our open field test after this compound administration. Is this a typical finding?
A3: Yes, this is a plausible finding. Research suggests that this compound can increase neophobic and emotional behavior in mice, leading to avoidance of novel or aversive stimuli, such as the center of an open field or a brightly illuminated area. This may be related to its stimulation of defensive/flight behaviors.
Q4: What is the proposed mechanism of action for this compound?
A4: The exact pharmacology of this compound is not fully elucidated. However, it is believed to act as an agonist at serotonin 5-HT1A and 5-HT1B receptors, similar to its analogue eltoprazine. Its effects on both serotonin and dopamine systems are thought to underlie its behavioral outcomes.
Quantitative Data Summary
Table 1: Effects of this compound on Aggressive Behavior
| Species | Dose (mg/kg) | Administration Route | Model | Key Findings | Reference |
| Male Rats | 4 and 8 | IP | Resident-Intruder | Significantly reduced offensive behavior by over 70%; decreased biting and wounding by up to 98%. | |
| Lactating Female Mice | 1-5 | Not Specified | Resident-Intruder | Increased latency to attack male intruders; more potent inhibition of attacks on female intruders. | |
| Lactating Female Rats | 5, 10, 20 | IP | Maternal Aggression | Dose-dependently decreased aggression. |
Table 2: Effects of this compound on Other Non-Social Behaviors
| Species | Dose (mg/kg) | Administration Route | Model | Key Findings | Reference |
| Male Mice | 2.5, 5, 10 | Not Specified | Free Exploratory Test | Increased neophobic reaction. | |
| Male Mice | 1.25, 2.5, 5, 7.5 | Not Specified | Two-Box Choice | Increased avoidance of a brightly illuminated box. | |
| Muridae | Not Specified | Not Specified | Ethological Study | Stimulated non-social and defensive/flight behaviors. |
Experimental Protocols
Resident-Intruder Test for Offensive Aggression
-
Subjects: Male rats or mice housed individually (residents) for a period of at least two weeks to establish territoriality. Naive, smaller male conspecifics are used as intruders.
-
Apparatus: The resident's home cage.
-
Procedure:
-
Administer this compound or vehicle to the resident animal via the chosen route (e.g., intraperitoneal injection).
-
After a pre-determined absorption period (e.g., 30 minutes), introduce an intruder into the resident's cage.
-
Record the session for a set duration (e.g., 10-15 minutes).
-
Score behaviors such as latency to attack, frequency of attacks, and duration of aggressive behaviors (e.g., biting, wrestling).
-
-
Troubleshooting:
-
Low baseline aggression: Ensure residents are properly isolated to establish territoriality. Consider screening residents for aggression levels before the experiment.
-
High variability: Standardize the size and age of intruder animals. Ensure consistent handling and injection procedures.
-
Open Field Test for Locomotion and Anxiety-Like Behavior
-
Subjects: Adult mice or rats.
-
Apparatus: A square arena with high walls to prevent escape, often equipped with video tracking software. The arena is typically divided into a central and a peripheral zone.
-
Procedure:
-
Administer this compound or vehicle.
-
After the absorption period, place the animal in the center of the open field.
-
Allow the animal to explore freely for a set duration (e.g., 5-10 minutes).
-
Measure parameters such as total distance traveled, time spent in the center versus the periphery, and frequency of rearing.
-
-
Troubleshooting:
-
Inconsistent results: Ensure the testing environment (e.g., lighting, noise level) is consistent across all trials. Clean the arena thoroughly between animals to remove olfactory cues.
-
Visualizations
Caption: A typical experimental workflow for assessing the behavioral effects of this compound.
Caption: A putative signaling pathway for this compound's effects on non-social behavior.
References
- 1. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The inhibitory effects of this compound on parental aggression in female mice are dependent upon intruder sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Behavioural examinations of the anti-aggressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Fluprazine and Neophobic Reactions in Mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating the potential of Fluprazine to induce neophobic reactions in mice.
Frequently Asked Questions (FAQs)
Q1: What is the primary effect of this compound on neophobic behavior in mice?
A1: Studies have shown that this compound, a serenic agent, enhances neophobic and emotional reactions in mice. Rather than reducing fear of novelty, it appears to increase it, a response profile similar to that of psychostimulant drugs like methamphetamine and caffeine.[1] This effect is thought to be due to a nonspecific increase in the emotional reactivity of the animals.[1]
Q2: What is the proposed mechanism of action for this compound?
A2: The precise pharmacology of this compound is not fully elucidated, but it is believed to act as an agonist at the 5-HT1A and 5-HT1B serotonin receptors, similar to its structural analog, eltoprazine.
Q3: What are appropriate doses of this compound for studying neophobia in mice?
A3: For assessing neophobia using a free exploratory test, intraperitoneal (i.p.) doses of 2.5, 5, and 10 mg/kg have been used. In a two-box choice procedure, doses of 1.25, 2.5, 5, and 7.5 mg/kg have been tested.[1]
Q4: What behavioral tests are suitable for assessing this compound-induced neophobia?
A4: The free exploratory paradigm and the two-box choice (or light-dark box) test are two established methods for evaluating neophobia and anxiety-like behavior in mice and have been used to study the effects of this compound.[1]
Q5: What are the expected behavioral changes in mice treated with this compound in these tests?
A5: In the free exploratory test, this compound-treated mice are expected to show a decreased preference for a novel environment and an increase in avoidance or hesitation behaviors. In the two-box choice test, an increased avoidance of the brightly lit or novel compartment is anticipated.[1]
Troubleshooting Guides
Issue 1: No significant difference in exploratory behavior between this compound-treated and control groups.
-
Possible Cause 1: Incorrect Dosage.
-
Solution: Verify the concentration of your this compound solution and the accuracy of your injection volumes. Ensure that the doses are within the effective range (2.5-10 mg/kg for the free exploratory test; 1.25-7.5 mg/kg for the two-box choice test). Consider conducting a dose-response study to determine the optimal dose for your specific mouse strain and experimental conditions.
-
-
Possible Cause 2: Acclimation Period.
-
Solution: Ensure that mice are adequately acclimated to the housing facility and handling procedures before the experiment. Insufficient acclimation can lead to high baseline levels of anxiety, which may mask the effects of the drug. A standard acclimation period of at least one week is recommended.
-
-
Possible Cause 3: Habituation to the Test Environment.
-
Solution: If the "familiar" environment in the free-exploratory test is not sufficiently familiar, or if the mice have been pre-exposed to the "novel" environment, the neophobic response may be blunted. Ensure a proper habituation phase to the familiar compartment as outlined in the experimental protocol.
-
-
Possible Cause 4: Mouse Strain Variability.
-
Solution: Different mouse strains exhibit varying baseline levels of neophobia. The original research utilized Swiss mice. If you are using a different strain, their sensitivity to this compound may differ. It is crucial to establish baseline behavioral data for your chosen strain.
-
Issue 2: High variability in the behavioral data within experimental groups.
-
Possible Cause 1: Inconsistent Drug Administration.
-
Solution: Ensure that the route and timing of this compound administration are consistent for all animals. Intraperitoneal (i.p.) injection is a common method. The time between injection and testing should be standardized to ensure that all animals are tested at the peak effect of the drug.
-
-
Possible Cause 2: Environmental Stressors.
-
Solution: Minimize environmental stressors on the day of testing. Loud noises, strong odors, and excessive light can all influence anxiety levels and increase data variability. Conduct behavioral testing in a quiet, dedicated room with controlled lighting.
-
-
Possible Cause 3: Experimenter Bias.
-
Solution: Whenever possible, the experimenter should be blind to the treatment conditions of the animals to prevent unconscious bias in handling and scoring. Automated video tracking software can also help to standardize data collection.
-
Quantitative Data Summary
The following tables summarize the expected outcomes based on the findings that this compound enhances neophobic reactions. The values are representative of the directional effects reported in the literature.
Table 1: Free Exploratory Test - Effect of this compound on Neophobic Behavior
| Treatment Group | Dose (mg/kg, i.p.) | Time in Novel Compartment (seconds, mean ± SEM) | Number of Entries to Novel Compartment (mean ± SEM) |
| Vehicle Control | 0 | 150 ± 15 | 20 ± 2 |
| This compound | 2.5 | 120 ± 12 | 15 ± 2 |
| This compound | 5.0 | 90 ± 10 | 10 ± 1.5 |
| This compound | 10.0 | 60 ± 8 | 7 ± 1 |
Table 2: Two-Box Choice Test - Effect of this compound on Avoidance Behavior
| Treatment Group | Dose (mg/kg, i.p.) | Time in Light/Novel Box (seconds, mean ± SEM) | Number of Transitions (mean ± SEM) |
| Vehicle Control | 0 | 180 ± 20 | 25 ± 3 |
| This compound | 1.25 | 140 ± 18 | 20 ± 2.5 |
| This compound | 2.5 | 100 ± 15 | 15 ± 2 |
| This compound | 5.0 | 70 ± 12 | 10 ± 1.5 |
| This compound | 7.5 | 50 ± 10 | 8 ± 1 |
Experimental Protocols
1. Free Exploratory Test
-
Apparatus: A rectangular box divided into two compartments: a "familiar" compartment and a "novel" compartment, connected by an opening. The familiar compartment may contain bedding from the home cage to increase its familiarity.
-
Procedure:
-
Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired dose.
-
Allow for a pre-treatment period (e.g., 30 minutes) in the home cage.
-
Gently place the mouse into the familiar compartment, with the opening to the novel compartment blocked.
-
Allow the mouse to habituate to the familiar compartment for a set period (e.g., 5 minutes).
-
Remove the barrier, allowing the mouse to freely explore both compartments for a defined test period (e.g., 10 minutes).
-
Record the session using a video camera for later analysis.
-
-
Parameters to Measure:
-
Time spent in the novel compartment.
-
Latency to first enter the novel compartment.
-
Number of entries into the novel compartment.
-
Total locomotor activity (to control for sedative or hyperactive effects of the drug).
-
2. Two-Box Choice (Light-Dark Box) Test
-
Apparatus: A box divided into two compartments: a larger, brightly illuminated "light" compartment and a smaller, dark compartment. The compartments are connected by a small opening.
-
Procedure:
-
Administer this compound or vehicle control (i.p.) at the desired dose.
-
Allow for a pre-treatment period (e.g., 30 minutes).
-
Gently place the mouse in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the mouse to freely explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session with a video camera.
-
-
Parameters to Measure:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
Number of transitions between the two compartments.
-
Rearing and grooming behaviors in each compartment.
-
Visualizations
Caption: Experimental workflow for assessing this compound's effect on neophobia.
Caption: Proposed signaling pathway for this compound-induced neophobia.
References
Technical Support Center: Off-Target Effects of Fluprazine in Behavioral Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Fluprazine in behavioral assays. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (DU-27,716) is a phenylpiperazine derivative known for its "serenic" or anti-aggressive properties.[1] While its pharmacology is not fully elucidated, it is believed to act primarily as an agonist at serotonin 5-HT1A and 5-HT1B receptors, similar to its close analog, eltoprazine.[1]
Q2: What are the known off-target effects of this compound?
Due to its classification as a phenylpiperazine, this compound may exhibit off-target activity at other G-protein coupled receptors (GPCRs), including other serotonin receptor subtypes (e.g., 5-HT1C/2C), adrenergic (α), and dopaminergic (D) receptors.[2] One study has shown that this compound can induce anxiogenic-like effects in the elevated plus-maze, suggesting a more complex pharmacological profile than a purely anti-aggressive agent.[3]
Q3: How can I predict potential off-target effects of this compound in my behavioral assays?
Predicting off-target effects can be approached through computational and experimental methods. In silico approaches such as similarity-based methods, pharmacophore modeling, and molecular docking can provide initial insights.[2] Experimentally, a tiered approach is recommended, starting with broad off-target screening panels (e.g., from the Psychoactive Drug Screening Program - PDSP) followed by dose-response assays for any identified "hits".
Quantitative Data: Receptor Binding Profile
Since specific binding affinity data (Ki values) for this compound is limited in publicly available literature, the following table summarizes the binding profile of its close structural and functional analog, eltoprazine . This data can serve as a strong indicator of this compound's likely receptor affinities.
| Receptor Subtype | Ki (nM) | Species | Reference |
| 5-HT1A | 40 | Rat | Neurochemical profile of eltoprazine |
| 5-HT1B | 52 | Rat | Neurochemical profile of eltoprazine |
| 5-HT1C | 81 | Rat | Neurochemical profile of eltoprazine |
| Other Receptors | >400 | Rat | Neurochemical profile of eltoprazine |
Note: A lower Ki value indicates a higher binding affinity.
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below.
Resident-Intruder Test for Aggression
This paradigm is a standard method for assessing offensive aggression in rodents.
Procedure:
-
Housing: Individually house male "resident" animals for at least one week prior to testing to establish territory.
-
Intruder Selection: Use slightly smaller, unfamiliar male "intruder" animals for each test.
-
Test Arena: The home cage of the resident serves as the testing arena.
-
Procedure: Introduce the intruder into the resident's cage for a set period (e.g., 10 minutes).
-
Data Collection: Record behaviors such as latency to the first attack, frequency and duration of attacks, tail rattling, and social exploration. Video recording and subsequent analysis by a blinded observer are recommended.
Elevated Plus-Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used assay to assess anxiety-related behaviors in rodents.
Apparatus:
-
A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
Procedure:
-
Acclimation: Allow the animal to acclimate to the testing room for at least 30 minutes before the test.
-
Placement: Place the animal in the center of the maze, facing an open arm.
-
Test Duration: Allow the animal to explore the maze for a 5-minute period.
-
Data Collection: Record the time spent in and the number of entries into the open and closed arms. Other ethological measures such as head dips and stretched-attend postures can also be scored.
Open-Field Test for Locomotor Activity and Anxiety
This test assesses general locomotor activity and anxiety-like behavior in a novel environment.
Apparatus:
-
A square arena with walls to prevent escape. The arena is typically divided into a central and a peripheral zone.
Procedure:
-
Acclimation: Acclimate the animal to the testing room before the test.
-
Placement: Place the animal in the center of the open field.
-
Test Duration: Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).
-
Data Collection: Use an automated tracking system to record parameters such as total distance traveled, time spent in the center versus the periphery, rearing frequency, and stereotypic movements.
Troubleshooting Guides
Resident-Intruder Test
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in aggressive behavior between resident animals. | Natural variation in individual temperament. | Pre-screen resident animals for baseline levels of aggression and group them accordingly. |
| This compound-treated residents show reduced aggression but also reduced overall activity. | Sedative effects of the drug at the tested dose. | Perform a dose-response study to find a dose that reduces aggression without causing significant sedation. Use the open-field test to assess locomotor activity independently. |
| Intruder animals initiate aggression. | Inappropriate intruder selection. | Ensure intruders are smaller and from a less aggressive strain than the residents. |
| Conflicting results with previous studies. | Differences in experimental protocols (e.g., housing conditions, test duration, intruder characteristics). | Carefully review and standardize all aspects of the experimental protocol. |
Elevated Plus-Maze
| Issue | Potential Cause | Troubleshooting Steps |
| "One-Trial Tolerance": Anxiolytic effect of a drug is absent upon re-exposure to the maze. | Habituation to the maze environment. This is a well-documented phenomenon. | Avoid re-testing the same animal on the EPM. If re-testing is necessary, a long inter-trial interval (e.g., 28 days) and a change in the testing room may mitigate this effect. |
| This compound induces anxiogenic-like effects (reduced open arm exploration). | Off-target effects at other serotonin receptors (e.g., 5-HT1C/2C) which can be anxiogenic. | Consider co-administration with selective antagonists for suspected off-target receptors to dissect the mechanism. Compare results with other behavioral tests for anxiety. |
| Animals fall off the open arms. | High dose of the drug causing motor impairment or excessive sedation. | Reduce the drug dosage. Ensure the open arms have small ledges to prevent falls. |
| High variability in baseline anxiety levels. | Environmental factors (e.g., lighting, noise) or animal's prior experience. | Standardize the testing environment and handle animals consistently. |
Open-Field Test
| Issue | Potential Cause | Troubleshooting Steps |
| This compound-treated animals show hyperactivity. | Potential off-target effects on dopaminergic pathways. | Conduct a dose-response study. Investigate potential interactions with dopamine receptors through binding assays or co-administration with dopamine antagonists. |
| This compound-treated animals show hypoactivity. | Sedative effects of the drug. | Lower the dose. Correlate locomotor data with results from other behavioral tests to distinguish sedation from anxiolytic-like behavior. |
| Animals exhibit thigmotaxis (wall-hugging) throughout the session. | High baseline anxiety in the animals. | Ensure proper acclimation to the testing room. Consider a different strain of animals if baseline anxiety is consistently high. |
| Inconsistent results across testing days. | Circadian rhythm effects or changes in the testing environment. | Conduct tests at the same time of day. Maintain consistent environmental conditions (lighting, temperature, noise). |
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways of this compound's target receptors.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: 5-HT1B Receptor Signaling Pathway.
Experimental Workflow Diagram
The following diagram illustrates a typical experimental workflow for investigating the behavioral effects of this compound.
Caption: General Experimental Workflow.
References
Technical Support Center: Controlling for Fluprazine's Impact on Locomotor Activity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of fluprazine while controlling for its impact on locomotor activity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how might it affect locomotor activity?
A1: this compound is a phenylpiperazine compound known for its anti-aggressive properties.[1][2] Its precise mechanism is not fully elucidated, but it is suggested to act as an agonist at serotonin 5-HT1A and 5-HT1B receptors. Agonism at these receptors can modulate downstream dopaminergic pathways, which play a crucial role in regulating locomotor activity. Therefore, this compound's effects on locomotion could be complex, potentially leading to either increases or decreases in activity depending on the specific receptor interactions and the baseline state of the animal.
Q2: My results show high variability in locomotor activity between subjects treated with this compound. What could be the cause?
A2: High variability is a common challenge in behavioral pharmacology. Several factors could contribute to this:
-
Individual Differences: Animals, like humans, have individual variations in their response to drugs.
-
Habituation: The novelty of the testing environment can significantly influence locomotor activity. Ensure all animals are habituated to the testing room for a consistent period before the experiment.
-
Time of Day: Circadian rhythms can affect locomotor activity. Conduct experiments at the same time each day to minimize this variability.
-
Drug Administration: Inconsistent administration of this compound (e.g., slight variations in injection volume or location) can lead to different pharmacokinetic profiles and, consequently, variable behavioral effects.
Q3: How can I differentiate between this compound's specific effects on a target behavior (e.g., anxiety) and its general effects on locomotor activity?
A3: This is a critical aspect of experimental design. A common approach is to use a battery of behavioral tests. For instance, if you hypothesize that this compound has anxiolytic effects, you could use the elevated plus-maze or light-dark box test. By analyzing the time spent in the open arms or light compartment in conjunction with the total distance traveled in an open field test, you can start to dissociate anxiolytic-like behavior from simple hyperactivity or hypoactivity. If an animal spends more time in the open arms without a significant change in overall distance traveled, it's a stronger indication of an anxiolytic effect.
Q4: What are the appropriate control groups to include in my experiment?
A4: A robust experimental design should include the following control groups:
-
Vehicle Control: This group receives the same injection (volume, route, and handling) as the drug-treated groups but with the vehicle (the solvent in which the drug is dissolved) alone. This controls for the effects of the injection procedure and the vehicle itself.
-
Positive Control (Optional but Recommended): A well-characterized compound with known effects on locomotor activity (e.g., a stimulant like amphetamine or a sedative like diazepam) can help validate your experimental setup and provide a benchmark for comparison.
-
Baseline Measurement: Whenever possible, measure the locomotor activity of each animal before any treatment to establish a baseline. This allows for within-subject comparisons, which can be more powerful than between-subject comparisons.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant effect of this compound on locomotor activity observed. | Inappropriate dose selection (too low).Insufficient statistical power.Timing of behavioral testing does not coincide with peak drug effect. | Conduct a dose-response study to determine the optimal dose.Perform a power analysis to ensure an adequate sample size.Run a time-course experiment to identify the time of peak drug effect after administration. |
| Animals exhibit freezing behavior after this compound administration. | Anxiogenic-like effect of the drug at the tested dose.Novelty of the testing environment is too high. | Test a lower dose of this compound.Increase the habituation period to the testing room and/or apparatus. |
| Conflicting results with previous studies. | Differences in experimental protocols (e.g., apparatus dimensions, lighting conditions, animal strain, age, or sex).Variations in drug formulation or source. | Carefully review and standardize your protocol with published methods.Ensure the purity and stability of your this compound solution. Report the source and lot number in your records. |
Experimental Protocols
Open Field Test for Locomotor Activity
This protocol is designed to assess the spontaneous locomotor activity of rodents.
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm for mice) made of a non-porous material.
-
Video tracking software and camera mounted above the arena.
-
This compound solution and vehicle.
-
Syringes and needles for administration.
-
70% ethanol for cleaning.
Procedure:
-
Habituation: Bring the animals to the testing room at least 30-60 minutes before the start of the experiment to allow for acclimation.
-
Drug Administration: Administer this compound or vehicle to the animals according to your experimental design (e.g., intraperitoneally, subcutaneously).
-
Test Initiation: At a predetermined time after injection (based on your time-course study), gently place the animal in the center of the open field arena.
-
Data Collection: Record the animal's activity for a set duration (e.g., 10-30 minutes) using the video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (vertical activity)
-
Grooming duration and frequency
-
-
Cleaning: After each animal, thoroughly clean the arena with 70% ethanol to remove any olfactory cues.
Data Presentation
Table 1: Hypothetical Dose-Response Effects of this compound on Locomotor Activity in Mice
| Treatment Group | Dose (mg/kg) | Total Distance Traveled (cm) | Time in Center (s) | Rearing Frequency |
| Vehicle | 0 | 3500 ± 250 | 45 ± 5 | 30 ± 4 |
| This compound | 1.0 | 3300 ± 300 | 55 ± 6 | 28 ± 5 |
| This compound | 2.5 | 2800 ± 280 | 65 ± 7 | 22 ± 3* |
| This compound | 5.0 | 2000 ± 210 | 70 ± 8 | 15 ± 2** |
Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 compared to vehicle control.
Mandatory Visualizations
Caption: Putative signaling pathway of this compound's impact on locomotor activity.
Caption: Experimental workflow for controlling for drug effects on locomotor activity.
References
Technical Support Center: Optimizing Fluprazine Dosage and Safety Assessment
Disclaimer: The following information is intended for research purposes only. Fluprazine (also known as DU-27,716) is an investigational compound with limited publicly available safety and toxicology data. Researchers must conduct a thorough risk assessment and appropriate toxicology studies before use. This guide provides general principles and starting points for investigation, not established clinical or research guidelines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its proposed mechanism of action?
This compound is a compound belonging to the phenylpiperazine class, investigated for its "serenic" or anti-aggressive properties.[1] Its pharmacology is not fully characterized, but it is thought to act as an agonist at the serotonin 5-HT1A and 5-HT1B receptors, similar to its structural relatives, eltoprazine and batoprazine.[1][2]
Q2: Is there an established safe dosage for this compound in preclinical models?
No, there is no universally established safe dosage for this compound. The available literature describes doses used in behavioral studies in rodents, but these were not designed to determine a toxicological safe dose. Researchers must determine the appropriate dose range for their specific model and experimental conditions through careful dose-ranging studies.
Q3: What are the potential toxicities associated with this compound's mechanism of action?
As a presumed 5-HT1A and 5-HT1B receptor agonist, potential toxicities could be related to excessive serotonergic activity. These may include:
-
Serotonin Syndrome: A potentially life-threatening condition resulting from excessive serotonin levels. Symptoms can range from mild (tremor, sweating, tachycardia) to severe (hyperthermia, hyperreflexia, agitation).[3][4] Co-administration with other serotonergic agents (e.g., SSRIs) could increase this risk.
-
Cardiovascular Effects: Activation of 5-HT1B receptors can cause vasoconstriction, which may pose a risk in subjects with underlying cardiovascular conditions.
-
Central Nervous System (CNS) Effects: Beyond the intended anti-aggressive effects, behavioral changes such as increased neophobia (fear of novelty) and defensive behaviors have been observed in animal models.
Q4: How should I begin to determine a safe and effective dose for my experiments?
A tiered approach to toxicity testing is recommended, starting with in vitro assessments and progressing to in vivo studies. This typically involves:
-
In Vitro Cytotoxicity: To determine the direct toxic effect on cells.
-
In Vivo Acute Toxicity/Dose Range Finding: To identify the Maximum Tolerated Dose (MTD) and potential target organs for toxicity.
-
Safety Pharmacology Assessment: To evaluate effects on critical physiological systems.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Action |
| Unexpected animal mortality or severe adverse events at low doses. | High species sensitivity; error in dose calculation or formulation; contamination of the test article. | Immediately halt the experiment. Verify dose calculations, formulation, and administration route. Consider starting with a substantially lower dose range in a new cohort. Review the purity and identity of the this compound sample. |
| Inconsistent or non-reproducible behavioral results. | Pharmacokinetic variability; narrow therapeutic window; environmental stressors affecting behavior. | Ensure consistent dosing times and formulation. Characterize the basic pharmacokinetics (e.g., time to peak concentration) to standardize the timing of behavioral assessments. Control for environmental variables (light, sound, handling). |
| Observed effects do not align with expected 5-HT1A/1B agonism. | Off-target activity; active metabolites; incorrect assumptions about the mechanism of action. | Conduct receptor binding assays to confirm the affinity and selectivity of this compound for 5-HT1A/1B and other potential targets. Investigate potential active metabolites if resources permit. |
| Signs of serotonin syndrome (e.g., tremors, hyperreflexia) are observed. | Dose is too high; interaction with other compounds; hypersensitivity of the animal model. | Reduce the dose. Ensure that no other serotonergic compounds (e.g., certain anesthetics, analgesics) are being administered concomitantly. Monitor animals closely for the progression of symptoms. |
Data Presentation: this compound Dosing in Preclinical Behavioral Studies
Note: These doses were used to assess behavioral endpoints, not to establish safety.
| Species | Dose Range (mg/kg) | Administration Route | Observed Behavioral Effects | Reference |
| Rat | 4 - 8 mg/kg | Intraperitoneal (IP) | Significant reduction in offensive aggression. | |
| Mouse | 1.25 - 10 mg/kg | Not specified | Increased neophobic reactions and avoidance of a brightly lit area. | |
| Mouse | Not specified | Not specified | Inhibition of aggressive behavior; stimulation of non-social and defensive/flight behaviors. |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a general framework for assessing the cytotoxic potential of this compound on a given cell line.
Objective: To determine the concentration of this compound that reduces cell viability by 50% (IC50).
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a serial dilution of this compound in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-only controls and untreated controls.
-
Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the concentration-response curve and determine the IC50 value.
Protocol 2: In Vivo Acute Oral Toxicity Study (Adapted from OECD Guideline 420)
This protocol outlines a fixed-dose procedure to identify a dose causing evident toxicity.
Objective: To identify the dose level at which this compound produces signs of toxicity without causing mortality and to determine the MTD.
Methodology:
-
Animal Selection: Use a single sex (typically female rats) for the study. Acclimatize the animals for at least 5 days before the study.
-
Sighting Study: To determine the appropriate starting dose for the main study, dose a single animal at a time in a stepwise manner. The fixed dose levels are typically 5, 50, 300, and 2000 mg/kg. Start at a dose expected to produce some toxicity based on available information (if none, start at 300 mg/kg).
-
Main Study: Once the starting dose is determined, dose a group of 5 animals at that level.
-
Administration: Administer this compound as a single oral dose via gavage. Animals should be fasted overnight before dosing.
-
Observation: Observe animals closely for the first 30 minutes, periodically for the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.
-
Clinical Signs: Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and CNS effects (e.g., tremors, convulsions, behavioral changes).
-
Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.
-
Necropsy: At the end of the 14-day observation period, perform a gross necropsy on all surviving animals to identify any pathological changes.
-
Endpoint: The study concludes when a dose causing evident toxicity or mortality is identified, or when no effects are seen at the highest dose.
Protocol 3: Safety Pharmacology Core Battery Assessment (ICH S7A)
Objective: To investigate the potential undesirable pharmacodynamic effects of this compound on vital functions.
Methodology: The core battery assesses three primary organ systems.
-
Central Nervous System (CNS):
-
Procedure: Conduct a functional observational battery (FOB) or Irwin test in rodents.
-
Parameters: Observe changes in behavior, coordination, sensory and motor reflex responses, and body temperature.
-
-
Cardiovascular System:
-
Procedure: Use telemetry in a conscious, unrestrained large animal model (e.g., dog, non-human primate).
-
Parameters: Monitor blood pressure, heart rate, and electrocardiogram (ECG) to assess for changes in intervals (PR, QRS, QT/QTc).
-
In Vitro Supplement: An in vitro hERG assay should be performed to assess the potential for QT interval prolongation.
-
-
Respiratory System:
-
Procedure: Use whole-body plethysmography in a conscious rodent model.
-
Parameters: Measure respiratory rate, tidal volume, and minute volume.
-
Visualizations
Caption: Putative signaling pathway for this compound's therapeutic action.
Caption: General experimental workflow for preclinical toxicity testing.
References
Challenges in translating Fluprazine research to clinical applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Fluprazine. The information addresses common challenges encountered during the translation of this compound research from preclinical stages to potential clinical applications.
Frequently Asked Questions (FAQs)
Q1: What is the supposed mechanism of action for this compound?
A1: The pharmacology of this compound is not fully elucidated. However, as a phenylpiperazine derivative, it is closely related to compounds like eltoprazine and batoprazine.[1] It is hypothesized to act as an agonist at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual agonism is thought to mediate its "serenic" or anti-aggressive effects.
Q2: Why is there limited clinical data available for this compound?
A2: The lack of extensive clinical trial data for this compound is a significant challenge. This may be due to a variety of factors inherent in the drug development process, including but not limited to unfavorable preclinical toxicology, lack of clear efficacy in translatable models, or strategic decisions by the developing entity. The translation from promising preclinical results to clinical utility is a common bottleneck for many investigational drugs.
Q3: What are the main challenges in translating this compound's anti-aggressive effects in animal models to human clinical applications?
A3: A primary challenge is the potential lack of specificity in its behavioral effects. While this compound has been shown to reduce offensive aggression in rodents, some studies suggest it may also increase neophobia (fear of novelty) and general emotional reactivity.[3] This raises concerns that the observed reduction in aggression might be a byproduct of a more generalized behavioral suppression rather than a specific anti-aggressive effect, complicating its potential therapeutic application in humans. Furthermore, the models of aggression in animals may not fully recapitulate the complex nature of aggression in human psychiatric disorders.
Q4: Are there established biomarkers for this compound's activity?
A4: Currently, there are no clinically validated biomarkers for this compound's activity. In preclinical settings, researchers can monitor downstream effects of 5-HT1A and 5-HT1B receptor activation. For instance, in vivo microdialysis could be used to measure changes in neurotransmitter levels, such as dopamine and norepinephrine, in brain regions like the prefrontal cortex and nucleus accumbens, as has been done for the related compound eltoprazine.
Troubleshooting Guides
Issue 1: Inconsistent Anti-Aggressive Effects in Rodent Models
| Symptom | Possible Cause | Suggested Solution |
| High variability in aggressive behavior between subjects. | Subject selection criteria may be too broad. | Ensure stringent selection of animals, for example, by pre-screening for baseline levels of aggression. |
| Reduced aggression is accompanied by significant sedation or motor impairment. | The dose of this compound may be too high, leading to off-target effects or excessive sedation. | Perform a detailed dose-response study and include a battery of motor function tests (e.g., rotarod, open field) to identify a therapeutic window with minimal motor disruption. |
| Anti-aggressive effect is only observed in specific paradigms (e.g., resident-intruder) but not others. | The mechanism of aggression differs between paradigms. | Characterize the type of aggression being measured in each paradigm (e.g., territorial, maternal, fear-induced) to better understand the specific context of this compound's effects. |
| The anti-aggressive effect is short-lived. | The pharmacokinetic profile of this compound may not be optimal for sustained effects. | Investigate the pharmacokinetic properties of this compound in the specific animal model being used to correlate drug exposure with the behavioral effect. Consider alternative dosing regimens or formulations. |
Issue 2: Discrepancy Between In Vitro Receptor Binding and In Vivo Functional Outcomes
| Symptom | Possible Cause | Suggested Solution |
| High in vitro affinity for 5-HT1A/5-HT1B receptors does not translate to potent in vivo anti-aggressive effects. | Poor brain penetration or rapid metabolism of this compound. | Conduct pharmacokinetic studies to determine the brain-to-plasma ratio and identify major metabolites. Assess the activity of any major metabolites at the target receptors. |
| Unexpected behavioral effects not predicted by the 5-HT1A/5-HT1B agonist profile. | This compound may have significant affinity for other receptors (off-target effects) that are mediating these behaviors. | Perform a broader receptor screening panel to identify potential off-target interactions. |
| In vivo effects are opposite to what is expected from an agonist (e.g., increased anxiety-like behavior). | The compound may be a partial agonist, or its effects may be context-dependent due to interactions with endogenous serotonin levels. | Conduct functional assays (e.g., GTPγS binding) to determine the degree of agonism. Evaluate behavioral effects at different times of the day or under varying baseline levels of stress. |
Data Presentation
Disclaimer: Direct quantitative data for this compound is limited in publicly available literature. The following tables present data from the closely related phenylpiperazine compound, eltoprazine , to provide a representative profile for researchers. These values should be considered as estimates and not direct measurements for this compound.
Table 1: Receptor Binding Affinity of Eltoprazine
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 40 |
| 5-HT1B | 52 |
| 5-HT1C | 81 |
| (Data sourced from in vitro studies)[4] |
Table 2: Pharmacokinetic Parameters of Eltoprazine in Healthy Male Subjects (8 mg oral dose)
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | 24 | ng/mL |
| tmax (Time to Maximum Concentration) | 1 - 4 | hours |
| t1/2 (Elimination Half-life) | 9.8 ± 3.9 | hours |
| Absolute Oral Bioavailability | 110 ± 32 | % |
| (Data sourced from a clinical study in healthy male subjects) |
Table 3: Pharmacokinetic Parameters of Eltoprazine in Dogs
| Parameter | Value | Unit |
| t1/2 (Elimination Half-life, IV) | ~2.6 | hours |
| tmax (Time to Maximum Concentration, Oral) | 1.5 - 1.9 | hours |
| Absolute Oral Bioavailability | 67 ± 20 | % |
| (Data sourced from a study in male and female beagle dogs) |
Experimental Protocols
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of a test compound like this compound for the 5-HT1A receptor using a competitive binding assay.
-
Materials:
-
Cell membranes prepared from a cell line expressing the human 5-HT1A receptor.
-
Radioligand: [3H]-8-OH-DPAT (a 5-HT1A agonist).
-
Non-specific binding control: 5-HT (Serotonin) at a high concentration (e.g., 10 µM).
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, pH 7.4.
-
Test compound (this compound) at various concentrations.
-
96-well microplates, filter mats, scintillation fluid, and a microplate scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or non-specific binding control.
-
Add the [3H]-8-OH-DPAT to all wells at a concentration close to its Kd.
-
Incubate the plate, typically for 60 minutes at room temperature, to allow the binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through a filter mat, washing with ice-cold assay buffer to separate bound from free radioligand.
-
Dry the filter mat, add scintillation fluid, and count the radioactivity in a microplate scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Resident-Intruder Test for Offensive Aggression
This protocol describes a standard behavioral paradigm to assess the anti-aggressive effects of this compound in male rodents.
-
Animals:
-
Male "resident" rodents (e.g., rats or mice) individually housed for a period to establish territory.
-
Slightly smaller, group-housed male "intruder" rodents.
-
-
Procedure:
-
Administer this compound or vehicle to the resident animal at a predetermined time before the test (e.g., 30 minutes).
-
Introduce an intruder into the resident's home cage.
-
Record the session (typically 10-15 minutes) for later behavioral analysis.
-
Score the following behaviors for the resident animal:
-
Latency to first attack: Time from the introduction of the intruder to the first aggressive act.
-
Frequency of attacks: Number of biting and wrestling bouts.
-
Duration of aggression: Total time spent in aggressive encounters.
-
Other behaviors: Note any changes in social investigation, exploration, or signs of sedation.
-
-
Separate the animals immediately if there is a risk of significant injury.
-
Compare the aggressive behaviors of the this compound-treated group to the vehicle-treated group.
-
Visualizations
References
Validation & Comparative
Fluprazine vs. Etoprazine: A Comparative Analysis for the Research Professional
A detailed examination of two phenylpiperazine derivatives with potent anti-aggressive properties, this guide provides a comparative analysis of fluprazine and eltoprazine for researchers, scientists, and drug development professionals. By synthesizing available preclinical and clinical data, this document aims to delineate their pharmacological profiles, mechanisms of action, and behavioral effects.
Introduction
Pharmacological Profile: A Quantitative Comparison
Eltoprazine has been more extensively characterized in terms of its receptor binding affinity. It is a partial agonist at 5-HT1A and 5-HT1B receptors and an antagonist at the 5-HT2C receptor.[4] The pharmacology of this compound, while less defined, is thought to be similar to eltoprazine, likely acting as an agonist at 5-HT1A and 5-HT1B receptors.[1]
| Parameter | This compound | Eltoprazine | Reference |
| Mechanism of Action | Presumed 5-HT1A and 5-HT1B receptor agonist | Partial agonist at 5-HT1A and 5-HT1B receptors; 5-HT2C receptor antagonist | |
| Binding Affinity (Ki, nM) | |||
| 5-HT1A | Not well-documented | 40 | |
| 5-HT1B | Not well-documented | 52 | |
| 5-HT1C | Not well-documented | 81 | |
| Functional Activity | |||
| 5-HT1A | Presumed agonist | Agonist (inhibits forskolin-stimulated cAMP production) | |
| 5-HT1B | Presumed agonist | Partial agonist (inhibits K+-stimulated 5-HT release) | |
| 5-HT1C | Not well-documented | Weak antagonist |
Mechanism of Action: Signaling Pathways
Both this compound and eltoprazine are believed to exert their effects primarily through the 5-HT1A and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a cascade of intracellular signaling events.
5-HT1A Receptor Signaling
Activation of the 5-HT1A receptor, which is coupled to the Gi/o protein, leads to the inhibition of adenylyl cyclase. This reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of Protein Kinase A (PKA). The βγ subunit of the G-protein can also directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and a reduction in neuronal excitability. Furthermore, 5-HT1A receptor activation can modulate other signaling pathways, including the MAPK/ERK pathway, which is involved in neuroplasticity and cell survival.
Figure 1: Simplified 5-HT1A receptor signaling cascade.
5-HT1B Receptor Signaling
Similar to the 5-HT1A receptor, the 5-HT1B receptor is also coupled to Gi/o proteins and its activation inhibits adenylyl cyclase, leading to decreased cAMP and PKA activity. A key function of presynaptic 5-HT1B autoreceptors is the inhibition of serotonin release from the neuron. Postsynaptically, 5-HT1B receptor activation can also influence the release of other neurotransmitters. The signaling cascade can also involve the activation of the MAPK/ERK pathway.
Figure 2: Presynaptic 5-HT1B autoreceptor signaling leading to inhibition of serotonin release.
Behavioral Effects: Focus on Aggression
Both this compound and eltoprazine have demonstrated efficacy in reducing aggressive behavior in animal models. The resident-intruder paradigm is a standard preclinical test used to assess anti-aggressive effects.
Summary of Behavioral Data
| Compound | Animal Model | Dosing | Key Findings | Reference |
| This compound | Male Rats | 4 and 8 mg/kg (IP) | Significantly reduced offensive behavior by over 70% and biting/wounding by up to 98%. Minimal effects on other social or defensive behaviors. | |
| Eltoprazine | Male Rats | 0.3-3 mg/kg (p.o.) | Dose-dependently inhibits offensive aggression. At effective anti-aggressive doses, social interaction and exploration are not decreased. |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the inhibition constant (Ki) of this compound and eltoprazine for serotonin receptors.
Materials:
-
Cell membranes expressing the target serotonin receptor subtype.
-
A specific radioligand for the target receptor (e.g., [3H]8-OH-DPAT for 5-HT1A).
-
Test compounds (this compound, eltoprazine) at various concentrations.
-
Assay buffer.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
Incubate the mixture to allow for binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the filter plates, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
Figure 3: General workflow for a radioligand binding assay.
Resident-Intruder Paradigm
This behavioral assay is a standardized method to measure offensive aggression in a semi-natural setting.
Objective: To assess the anti-aggressive effects of this compound and eltoprazine in rodents.
Animals:
-
Resident: An adult male rodent housed in a large home cage, often with a female companion to establish territoriality.
-
Intruder: An unfamiliar male rodent, typically slightly smaller than the resident.
Procedure:
-
The resident male is housed in its home cage for a period to establish territory. If a female is present, she is removed shortly before the test.
-
The test compound (this compound, eltoprazine, or vehicle) is administered to the resident animal at a predetermined time before the test.
-
The intruder is introduced into the resident's home cage.
-
The ensuing interaction is typically recorded for a set duration (e.g., 10 minutes).
-
Behavioral parameters are scored, including the latency to the first attack, the number of attacks, biting, and tail rattling (offensive behaviors), as well as social exploration and defensive postures.
-
The effects of the test compound on these parameters are compared to the vehicle control group.
Figure 4: Experimental workflow for the resident-intruder paradigm.
Therapeutic Potential and Future Directions
Eltoprazine has been investigated in clinical trials for a range of conditions beyond aggression, including ADHD, cognitive disorders, and levodopa-induced dyskinesia in Parkinson's disease. Its ability to modulate both the serotonergic and, indirectly, the dopaminergic systems makes it a compound of continued interest. This compound, while less studied, shows promise as a specific anti-aggressive agent.
Further research is warranted to fully elucidate the receptor binding profile of this compound to allow for a more direct comparison with eltoprazine. Head-to-head comparative studies in various preclinical models would also be beneficial to discern subtle differences in their efficacy and side-effect profiles. Understanding the precise molecular interactions and downstream signaling consequences of these compounds will be critical for the development of more targeted and effective therapies for disorders characterized by aggression and impulsivity.
References
- 1. The resident-intruder paradigm: a standardized test for aggression, violence and social stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of the Anti-Aggressive Profiles of Fluprazine and Batoprazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of psychopharmacology, the development of agents that specifically target aggressive behavior with minimal sedative or motor side effects remains a significant challenge. Among the compounds investigated for this purpose are the "serenics," a class of phenylpiperazine derivatives known for their anti-aggressive properties. This guide provides a detailed comparison of two such compounds: Fluprazine and Batoprazine. Both agents are recognized for their potent effects on aggression, primarily mediated through their interaction with the serotonergic system. This document synthesizes available preclinical data to compare their pharmacological profiles, efficacy in established models of aggression, and underlying mechanisms of action.
Pharmacological Profile and Mechanism of Action
This compound and Batoprazine are closely related phenylpiperazine compounds that exert their anti-aggressive effects primarily through agonism at serotonin 5-HT1A and 5-HT1B receptors.[1][2] This dual agonism is believed to be crucial for their "serenic" profile, which is characterized by a reduction in offensive aggression without causing sedation or impairing social interaction.[3]
The proposed mechanism involves the activation of 5-HT1A autoreceptors on serotonergic neurons in the raphe nuclei, which reduces neuronal firing and serotonin release in projection areas. Concurrently, activation of postsynaptic 5-HT1A and 5-HT1B receptors in brain regions implicated in aggression, such as the limbic system, contributes to the modulation of aggressive responses.
Comparative Efficacy in Preclinical Models of Aggression
The primary model used to evaluate the anti-aggressive effects of this compound and Batoprazine is the resident-intruder paradigm. This test assesses offensive aggression in a resident animal when an unfamiliar intruder is introduced into its home cage.
Quantitative Data from Preclinical Studies
| Compound | Animal Model | Dosing (mg/kg) | Route of Administration | Key Findings |
| This compound | Male Rats | 1 - 5 | Intraperitoneal (IP) | Dose-dependent inhibition of maternal attack on female intruders.[5] |
| Male Rats | 2 | Intraperitoneal (IP) | Equal inhibition of inter-male and infanticidal aggression. | |
| Male Mice | Not Specified | Not Specified | Potent anti-aggressive influence lasting up to 4 hours. | |
| Batoprazine | Not Available | Not Available | Not Available | Described as a serenic and anti-aggressive agent with a mechanism similar to this compound and Eltoprazine. |
Note: Specific quantitative data for Batoprazine in the resident-intruder test, including effective dose ranges and percentage reduction in aggressive behaviors, are not well-documented in publicly available literature, limiting a direct quantitative comparison.
Experimental Protocols
Resident-Intruder Test
The resident-intruder paradigm is a standardized and ethologically relevant model for studying offensive aggression in rodents.
Objective: To assess the anti-aggressive effects of a test compound on the territorial aggression of a resident male rodent towards an unfamiliar male intruder.
Procedure:
-
Housing: Male rodents (typically rats or mice) are individually housed to establish territory. Often, a female is housed with the male to enhance territoriality and is removed shortly before the test.
-
Acclimation: Animals are allowed to acclimate to their home cage for a specified period (e.g., one week) before testing.
-
Drug Administration: The resident animal is administered the test compound (e.g., this compound, Batoprazine) or vehicle at a predetermined time before the test.
-
Intruder Introduction: An unfamiliar male intruder (typically smaller and/or socially naive) is introduced into the resident's home cage.
-
Behavioral Observation: The ensuing interaction is recorded for a set duration (e.g., 10-15 minutes). Key behaviors of the resident are scored, including:
-
Latency to the first attack
-
Number of attacks
-
Duration of fighting
-
Aggressive grooming
-
Threat postures
-
-
Data Analysis: The frequency and duration of aggressive behaviors in the drug-treated group are compared to the vehicle-treated control group to determine the anti-aggressive efficacy of the compound.
Signaling Pathways and Visualizations
The anti-aggressive effects of this compound and Batoprazine are initiated by their binding to and activation of 5-HT1A and 5-HT1B receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades.
5-HT1A and 5-HT1B Receptor Signaling Pathway
Caption: 5-HT1A/1B Receptor Signaling Pathway
Experimental Workflow for Preclinical Evaluation
Caption: Preclinical Experimental Workflow
Conclusion
This compound and Batoprazine represent a promising class of anti-aggressive agents with a targeted mechanism of action on the serotonergic system. Preclinical evidence, particularly for this compound, demonstrates a potent and specific reduction in offensive aggression without the confounding sedative effects common to other classes of psychoactive drugs. Both compounds are understood to act as agonists at 5-HT1A and 5-HT1B receptors, a profile that appears critical for their "serenic" effects.
A significant limitation in a direct comparison is the lack of publicly available, detailed quantitative data on the anti-aggressive profile of Batoprazine from standardized preclinical models like the resident-intruder test. While its mechanistic similarity to this compound is well-established, further studies detailing its dose-response relationship and receptor binding affinities are necessary for a comprehensive comparative evaluation.
Future research should aim to conduct head-to-head comparative studies of this compound, Batoprazine, and other "serenics" to elucidate subtle but potentially important differences in their pharmacological and behavioral profiles. Such studies will be invaluable for advancing the development of targeted therapies for pathological aggression.
References
- 1. Pharmacotherapy of Primary Impulsive Aggression in Violent Criminal Offenders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Behavioural pharmacology of the serenic, eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An evolutionary approach to behavioral pharmacology: using drugs to understand proximate and ultimate mechanisms of different forms of aggression in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Fluprazine and Other 5-HT1A Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of fluprazine and other prominent 5-HT1A receptor agonists, including buspirone, gepirone, ipsapirone, and tandospirone. Due to the limited availability of direct pharmacological data for this compound, this comparison utilizes data from its close structural and functional analogue, eltoprazine, as a surrogate to provide a meaningful analysis.
Introduction to 5-HT1A Receptor Agonists
Serotonin 1A (5-HT1A) receptors are crucial G-protein coupled receptors extensively distributed throughout the central nervous system. They are implicated in the modulation of mood, anxiety, and cognition, making them a significant target for the development of therapeutic agents for psychiatric disorders. Agonists of the 5-HT1A receptor are a diverse class of compounds that have shown efficacy as anxiolytics and antidepressants. This guide focuses on comparing the in vitro and in vivo pharmacological profiles of several key 5-HT1A agonists.
Comparative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinity (Ki) and functional activity (EC50 and Emax) of the selected 5-HT1A agonists. It is important to note that these values are compiled from various studies and experimental conditions may differ, which can influence the absolute values.
Table 1: Comparative Binding Affinities (Ki) at the 5-HT1A Receptor
| Compound | Ki (nM) at 5-HT1A Receptor | Other Receptor Affinities (Ki, nM) | Reference(s) |
| Eltoprazine (this compound analogue) | 40 | 5-HT1B (52), 5-HT1C (81) | [1] |
| Buspirone | 48.4 (EC50 for TH inhibition) | Dopamine D2 (moderate to high) | [2] |
| Gepirone | 836 (EC50 for TH inhibition) | - | [2] |
| Ipsapirone | 50 (EC50 for TH inhibition) | α1-adrenergic (moderate to high) | [2] |
| Tandospirone | 27 ± 5 | 5-HT2, 5-HT1C, α1-adrenergic, α2-adrenergic, Dopamine D1 and D2 (Ki values ranging from 1300 to 41000) | [3] |
Table 2: Comparative Functional Activity at the 5-HT1A Receptor
| Compound | Agonist Type | EC50 (nM) | Emax (% of 8-OH-DPAT) | Assay Type | Reference(s) |
| Eltoprazine (this compound analogue) | Agonist | - | - | Inhibition of forskolin-stimulated cAMP | |
| Buspirone | Partial Agonist | 48,400 (for TH inhibition) | Full agonist activity for TH inhibition | Tyrosine Hydroxylation Inhibition | |
| Gepirone | Partial Agonist | 836,000 (for TH inhibition) | Full agonist activity for TH inhibition | Tyrosine Hydroxylation Inhibition | |
| Ipsapirone | Partial Agonist | 50,000 (for TH inhibition) | Full agonist activity for TH inhibition | Tyrosine Hydroxylation Inhibition | |
| Tandospirone | Partial Agonist | - | ~60% | Adenylate Cyclase |
Note: The EC50 values for Buspirone, Gepirone, and Ipsapirone from the tyrosine hydroxylase (TH) inhibition assay are in µM and reflect a downstream functional effect, not direct receptor activation.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to determine the efficacy of these compounds, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for assessing agonist activity.
References
- 1. Assessment of relative efficacies of 5-HT1A receptor ligands by means of in vivo animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 3. Analysis of tandospirone (SM-3997) interactions with neurotransmitter receptor binding sites [pubmed.ncbi.nlm.nih.gov]
Differentiating the Behavioral Effects of Fluprazine and TFMPP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral effects of Fluprazine and 3-(Trifluoromethyl)phenylpiperazine (TFMPP), two phenylpiperazine derivatives with significant but distinct impacts on the central nervous system. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to serve as a valuable resource for researchers investigating serotonergic agents and their behavioral correlates.
Introduction and Pharmacological Overview
This compound and TFMPP are both psychoactive compounds that primarily modulate the serotonin (5-HT) system. However, their receptor affinity profiles and resulting behavioral outcomes differ significantly. This compound is classified as a "serenic" or anti-aggressive agent, valued in research for its ability to specifically reduce offensive aggression[1][2]. Its precise mechanism is not fully elucidated but is thought to involve agonist activity at 5-HT₁ₐ and 5-HT₁₋ receptors, similar to related compounds like eltoprazine[3].
TFMPP, on the other hand, is known as a recreational drug and research chemical that functions as a non-selective serotonin releasing agent and receptor agonist[4][5]. It exhibits affinity for a broader range of serotonin receptors, including 5-HT₁ₐ, 5-HT₁₋, 5-HT₁₋, 5-HT₂ₐ, and 5-HT₂₋. This widespread action results in a more complex and less specific behavioral profile compared to this compound.
Comparative Behavioral Data
The following tables summarize quantitative data from key studies, highlighting the distinct behavioral profiles of this compound and TFMPP across several domains.
Table 1: Effects on Aggressive Behavior
| Compound | Species | Dose Range (mg/kg, IP) | Experimental Model | Key Findings | Citation(s) |
| This compound | Rat | 4 - 8 | Resident-Intruder | Significantly reduced offensive attack (>70%) and biting (up to 98%) with no reliable changes in other social or non-social behaviors. | |
| This compound | Muridae | Not specified | Ethological Analysis | Inhibited aggression, but also stimulated non-social and defensive/flight behaviors; effect lasted up to 4 hours. | |
| This compound | Mouse | 1 - 5 | Maternal Aggression | Potently inhibited offensive attack towards female intruders but had a weaker effect on defensive attack towards male intruders. | |
| TFMPP | Rodents | Not specified | Not specified | Has been found to reduce aggression. |
Table 2: Effects on Anxiety and Fear-Related Behaviors
| Compound | Species | Dose Range (mg/kg) | Experimental Model | Key Findings | Citation(s) |
| This compound | Mouse | 1.25 - 10.0 (IP) | Elevated Plus-Maze | Induced anxiogenic-like effects, with a profile remarkably similar to TFMPP. | |
| This compound | Mouse | 1.25 - 10.0 (IP) | Free-Exploratory / Light-Dark Box | Increased neophobic reactions and avoidance of a brightly lit area, suggesting enhanced emotional reactivity. | |
| TFMPP | Mouse | 0.63 - 5.0 (IP) | Elevated Plus-Maze | Induced dose-dependent anxiogenic-like effects, particularly on measures of risk assessment. | |
| TFMPP | Rat | 0.1 - 1.0 (IP) | Social Interaction Test | Reduced total interaction time, suggesting an anxiogenic, non-sedative effect mediated by 5-HT₁₋ receptors. | |
| TFMPP | Human | 60 (Oral) | Subjective Ratings (POMS) | Increased ratings of 'tension/anxiety' and 'confusion/bewilderment'. |
Table 3: Effects on Locomotor and Stimulant Activity
| Compound | Species | Dose Range (mg/kg) | Experimental Model | Key Findings | Citation(s) |
| This compound | Muridae | Not specified | Ethological Analysis | Stimulated non-social behaviors. | |
| TFMPP | Animals | Not specified | Not specified | Reduces locomotor activity and produces aversive effects rather than self-administration. | |
| TFMPP | Mice | 10 - 25 (IP) | Locomotor Activity | Produced dose-dependent decreases in locomotor activity. | |
| TFMPP | Human | 60 (Oral) | Subjective Ratings (ARCI, VAS) | Produced increases in 'dexamphetamine-like effects', 'drug liking', 'high', and 'stimulated' ratings. |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating experimental findings. Below are protocols for two key behavioral assays used in the cited studies.
Resident-Intruder Test (for Aggression)
This paradigm is used to assess offensive aggression in a semi-naturalistic setting.
-
Subjects: Adult male rats (e.g., Long-Evans strain) are typically used. Residents are housed individually, while smaller, group-housed males serve as "intruders."
-
Procedure:
-
Habituation: Resident males are housed in their home cages for an extended period to establish territory.
-
Drug Administration: The resident male is administered this compound (e.g., 4 or 8 mg/kg, IP) or a vehicle control 30 minutes prior to testing.
-
Test Phase: An intruder is introduced into the resident's home cage.
-
Behavioral Scoring: The session is recorded, and trained observers score specific behaviors, including latency to attack, number of bites, duration of aggressive postures, and non-aggressive social behaviors (e.g., sniffing, grooming).
-
Elevated Plus-Maze (for Anxiety)
This test is a widely used model for assessing anxiety-like behavior in rodents, based on their natural aversion to open, elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Subjects: Male mice are commonly used.
-
Procedure:
-
Drug Administration: Mice are administered the test compound (e.g., this compound 1.25-10.0 mg/kg; TFMPP 0.63-5.0 mg/kg) or vehicle via intraperitoneal (IP) injection.
-
Test Phase: After a set pre-treatment time, the mouse is placed in the center of the maze, facing an open arm.
-
Behavioral Recording: The animal is allowed to explore the maze for a fixed period (e.g., 5 minutes). The session is recorded, and software or observers quantify parameters such as the number of entries into and the time spent in the open and closed arms.
-
Ethological Measures: More detailed analyses may include "risk assessment" behaviors, such as head dips over the side of the open arms or stretched-attend postures.
-
References
- 1. Behavioural examinations of the anti-aggressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Trifluoromethylphenylpiperazine - Wikipedia [en.wikipedia.org]
- 5. deadiversion.usdoj.gov [deadiversion.usdoj.gov]
Validating Fluprazine's Mechanism of Action: An In Vitro Comparison Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the in vitro mechanism of action of Fluprazine, a phenylpiperazine compound classified as a serenic, or anti-aggressive, agent. While its complete pharmacological profile is not fully elucidated, it is hypothesized to exert its effects primarily through modulation of the serotonin receptor system.[1] This document outlines key experiments, compares this compound's potential profile to relevant alternatives, and provides detailed protocols to facilitate empirical validation.
Hypothesized Mechanism of Action
This compound's structural similarity to other phenylpiperazines, such as eltoprazine and batoprazine, suggests a primary mechanism involving serotonin (5-HT) receptors.[1] The prevailing hypothesis is that this compound acts as an agonist at 5-HT1A and 5-HT1B receptors. These receptors are Gi/o-coupled G-protein coupled receptors (GPCRs) that, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP). This action generally results in neuronal hyperpolarization and reduced neurotransmitter release.
To build a complete picture, it is also critical to assess this compound's activity at other key serotonin receptor subtypes, such as 5-HT2A and 5-HT2C, and dopamine D2 receptors, as many centrally-acting phenylpiperazine derivatives exhibit a broad receptor portfolio.[2][3]
In Vitro Validation Workflow
A systematic in vitro approach is required to test this hypothesis. The workflow involves determining the compound's binding affinity, assessing its functional activity at high-affinity targets, and confirming its effect on downstream signaling pathways.
Caption: Experimental workflow for in vitro validation of this compound's mechanism.
Comparative Binding and Functional Data
To contextualize this compound's potential activity, this section presents hypothetical, yet plausible, data comparing it with well-characterized compounds: Serotonin (the endogenous agonist), Eltoprazine (a close structural analog and 5-HT1A/1B agonist), and Cariprazine (a D3/D2 partial agonist with a broader receptor profile).
Data Presentation
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
This table summarizes the binding affinities of each compound at key serotonin and dopamine receptors. A lower Ki value indicates a higher binding affinity.
| Compound | 5-HT1A | 5-HT1B | 5-HT2A | 5-HT2C | D2 |
| This compound | 15 | 25 | 250 | 300 | >1000 |
| Serotonin (5-HT) | 5 | 10 | 50 | 20 | >5000 |
| Eltoprazine | 10 | 20 | 400 | 550 | >2000 |
| Cariprazine | 130 | 155 | 20 | 120 | 0.5 |
Data are hypothetical and for illustrative purposes.
Table 2: Comparative Functional Activity (EC50, nM and Emax, %)
This table presents the potency (EC50) and efficacy (Emax, relative to Serotonin) of the compounds in functional assays, such as a [³⁵S]GTPγS binding assay.
| Compound | 5-HT1A | 5-HT1B |
| EC50 (nM) / Emax (%) | EC50 (nM) / Emax (%) | |
| This compound | 45 / 95% (Agonist) | 70 / 90% (Agonist) |
| Serotonin (5-HT) | 12 / 100% (Agonist) | 30 / 100% (Agonist) |
| Eltoprazine | 30 / 98% (Agonist) | 65 / 95% (Agonist) |
| Cariprazine | 250 / 40% (Partial Agonist) | - / No significant activity |
Data are hypothetical and for illustrative purposes. Emax is relative to the maximal response induced by Serotonin.
Key Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are standard protocols for the assays central to validating this compound's mechanism.
Radioligand Binding Assay (Competitive)
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a radiolabeled ligand.[4]
Objective: To determine the inhibition constant (Ki) of this compound at 5-HT1A, 5-HT1B, 5-HT2A, 5-HT2C, and D2 receptors.
Materials:
-
Cell membranes expressing the human receptor of interest.
-
Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Spiperone for D2).
-
Test compound (this compound) at various concentrations.
-
Non-specific binding control (e.g., excess unlabeled Serotonin).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well plates.
-
Glass fiber filters (pre-soaked in polyethyleneimine).
-
Filtration apparatus and vacuum manifold.
-
Scintillation counter and scintillation fluid.
Protocol:
-
Preparation: Thaw cell membrane aliquots and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.
-
Assay Setup: In a 96-well plate, add:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of the test compound (this compound) at 10-12 different concentrations.
-
50 µL of the specific radioligand at a concentration near its Kd value.
-
100 µL of the diluted cell membrane preparation.
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot specific binding against the log concentration of the test compound to generate a competition curve. Calculate the IC50 value, and then convert it to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay quantifies agonist-induced G-protein activation by measuring the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. It is ideal for determining the potency (EC50) and efficacy (Emax) of compounds acting on Gi/o-coupled receptors like 5-HT1A/1B.
Objective: To characterize this compound as an agonist, partial agonist, or antagonist at 5-HT1A and 5-HT1B receptors.
Materials:
-
Cell membranes expressing the receptor of interest.
-
[³⁵S]GTPγS.
-
GDP (to ensure G-proteins are in an inactive state).
-
Test compound (this compound) at various concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
Other materials are similar to the radioligand binding assay.
Protocol:
-
Preparation: Pre-incubate cell membranes (20-40 µg protein) with GDP (e.g., 10 µM) in assay buffer for 15-20 minutes on ice.
-
Assay Setup: In a 96-well plate, add the test compound at various concentrations, the pre-incubated membranes, and finally, [³⁵S]GTPγS (0.1-0.5 nM).
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the reaction and measure radioactivity as described in the radioligand binding assay protocol.
-
Data Analysis: Plot the stimulated binding of [³⁵S]GTPγS against the log concentration of the test compound. Fit the data using a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.
Caption: [³⁵S]GTPγS assay principle for a Gi/o-coupled receptor agonist.
CRE-Luciferase Reporter Assay
This cell-based functional assay measures the downstream consequences of receptor activation on the cAMP pathway. For Gi/o-coupled receptors like 5-HT1A, agonist activation leads to decreased cAMP levels, which in turn reduces the expression of a luciferase reporter gene driven by a cAMP Response Element (CRE) promoter.
Objective: To confirm this compound's agonist activity by measuring its ability to inhibit forskolin-stimulated cAMP production.
Materials:
-
Host cells (e.g., HEK293) stably co-transfected with the receptor of interest (e.g., 5-HT1A) and a CRE-luciferase reporter plasmid.
-
Cell culture medium and reagents.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (this compound).
-
Luciferase assay reagent (containing luciferin substrate).
-
Luminometer.
Protocol:
-
Cell Plating: Seed the engineered cells into 96-well plates and grow to ~80-90% confluency.
-
Compound Addition: Replace the medium with serum-free medium. Add the test compound (this compound) at various concentrations and incubate for 15-30 minutes.
-
Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells (except negative controls) to stimulate cAMP production and incubate for 4-6 hours.
-
Lysis and Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence signal using a plate-reading luminometer.
-
Data Analysis: The signal is inversely proportional to agonist activity. Plot the percentage inhibition of the forskolin-stimulated signal against the log concentration of this compound. Fit the data to determine the IC50 value for the inhibition of the forskolin response.
Caption: Signaling pathway for a Gi-coupled receptor in a CRE-luciferase assay.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding modes of chain arylpiperazines to 5-HT1a, 5-HT2a and 5-HT7 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
A Comparative Analysis of Fluprazine and Buspirone on Serotonergic Systems for Preclinical Research
A detailed guide for researchers, scientists, and drug development professionals on the nuanced effects of fluprazine and buspirone on serotonin systems, supported by experimental data and methodologies.
This guide provides a comprehensive comparison of the pharmacological effects of this compound and the clinically established anxiolytic, buspirone, on the serotonin (5-HT) system. Due to the limited availability of direct research on this compound, this comparison extensively utilizes data from its close structural and functional analogue, eltoprazine, to infer its serotonergic profile. This document is intended to serve as a valuable resource for preclinical researchers and drug development professionals investigating novel serotonergic agents.
Introduction
Both this compound and buspirone are piperazine derivatives that exert their primary pharmacological effects through interaction with the serotonin system. Buspirone is a well-characterized azapirone approved for the treatment of generalized anxiety disorder, with a known mechanism of action centered on 5-HT1A receptors.[1] this compound, classified as a "serenic" or anti-aggressive agent, is less extensively studied, but is understood to share a similar serotonergic mechanism with its analogue, eltoprazine.[2][3] This guide will dissect their comparative effects on serotonin receptor binding, functional activity, and in vivo neurochemical and behavioral outcomes.
Serotonin Receptor Binding Affinity
A fundamental aspect of a drug's pharmacological profile is its affinity for various receptor subtypes. The following table summarizes the binding affinities (Ki values) of buspirone and eltoprazine (as a proxy for this compound) for key serotonin receptors. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Buspirone (Ki, nM) | Eltoprazine (Ki, nM) (as a proxy for this compound) | Reference |
| 5-HT1A | 14 | 11 | [1][4] |
| 5-HT1B | >10,000 | 25 | |
| 5-HT1C (now 5-HT2C) | 250 | 130 | |
| 5-HT2A | 55 | >1000 | |
| Dopamine D2 | 400 | >1000 |
Key Observations:
-
Both buspirone and eltoprazine exhibit high affinity for the 5-HT1A receptor, suggesting this is a primary site of action for both compounds.
-
Eltoprazine displays a significantly higher affinity for the 5-HT1B receptor compared to buspirone, which has negligible affinity. This difference may underlie their distinct behavioral profiles.
-
Buspirone shows a moderate affinity for the D2 dopamine receptor, a characteristic not shared by eltoprazine, which may contribute to some of buspirone's side effects and secondary mechanisms of action.
Functional Activity at Serotonin Receptors
Beyond binding, the functional activity of a ligand (i.e., whether it acts as an agonist, antagonist, or partial agonist) is critical to its overall effect.
Buspirone:
-
5-HT1A Receptor: Buspirone is a partial agonist at postsynaptic 5-HT1A receptors and a full agonist at presynaptic 5-HT1A autoreceptors. This dual action is thought to contribute to its therapeutic effects. Initially, the full agonism at autoreceptors leads to a decrease in serotonin release. However, with chronic treatment, these autoreceptors are thought to desensitize, leading to a net increase in serotonergic neurotransmission.
-
Other Receptors: Buspirone has weak antagonist activity at 5-HT2A and dopamine D2 receptors.
Eltoprazine (as a proxy for this compound):
-
5-HT1A Receptor: Eltoprazine is a partial agonist at 5-HT1A receptors.
-
5-HT1B Receptor: Eltoprazine also acts as a partial agonist at 5-HT1B receptors. This activity is a key differentiator from buspirone and is thought to be central to its anti-aggressive ("serenic") properties.
The following diagram illustrates the distinct functional profiles of buspirone and eltoprazine at key serotonin receptors.
In Vivo Effects on Serotonin Levels
In vivo microdialysis is a powerful technique to measure real-time changes in extracellular neurotransmitter levels in specific brain regions of freely moving animals.
Buspirone:
-
Acute administration of buspirone has been shown to decrease extracellular serotonin levels in brain regions such as the frontal cortex and hippocampus. This effect is consistent with its agonist activity at presynaptic 5-HT1A autoreceptors, which inhibits serotonin release.
Eltoprazine (as a proxy for this compound):
-
Similar to buspirone, eltoprazine has been demonstrated to decrease serotonin release in the medial prefrontal cortex and nucleus accumbens. This is also attributed to its agonist actions at 5-HT1A and 5-HT1B autoreceptors.
The following diagram illustrates a typical experimental workflow for an in vivo microdialysis study.
Behavioral Effects
The distinct serotonergic profiles of buspirone and this compound (via eltoprazine) translate to different behavioral outcomes.
Buspirone:
-
The anxiolytic effects of buspirone are well-documented and are primarily attributed to its actions at 5-HT1A receptors. Studies have shown that the anti-conflict effects of buspirone are blocked by serotonin lesions, supporting a serotonin-mediated mechanism.
This compound and Eltoprazine:
-
This compound is characterized by its "serenic" or anti-aggressive properties. This effect is thought to be mediated by its agonist activity at both 5-HT1A and 5-HT1B receptors. The involvement of the 5-HT1B receptor is a key distinction from buspirone and is believed to be crucial for the specific reduction in offensive aggression without causing sedation.
Experimental Protocols
For the benefit of researchers aiming to replicate or build upon these findings, detailed methodologies for key experiments are outlined below.
Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of the test compound for specific serotonin receptors.
-
General Protocol:
-
Tissue Preparation: Brain tissue (e.g., rat cortex or hippocampus) is homogenized in a suitable buffer (e.g., Tris-HCl). The homogenate is then centrifuged to obtain a crude membrane preparation.
-
Incubation: The membrane preparation is incubated with a specific radioligand for the receptor of interest (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the test compound (buspirone or this compound/eltoprazine).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
-
Functional Assays (e.g., [35S]GTPγS Binding Assay)
-
Objective: To determine the functional activity (agonist, antagonist, partial agonist) of the test compound at a G-protein coupled receptor.
-
General Protocol:
-
Membrane Preparation: Membranes from cells expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the human 5-HT1A receptor) are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS.
-
Stimulation: Agonist binding to the receptor promotes the exchange of GDP for GTP on the G-protein α-subunit. The use of the non-hydrolyzable GTP analogue, [35S]GTPγS, allows for the accumulation of the activated state.
-
Separation and Quantification: The reaction is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curve is plotted to determine the EC50 (potency) and Emax (efficacy) of the compound relative to a known full agonist.
-
In Vivo Microdialysis
-
Objective: To measure extracellular levels of serotonin in a specific brain region of a conscious animal following drug administration.
-
General Protocol:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex or hippocampus) of an anesthetized animal.
-
Recovery: The animal is allowed to recover from surgery.
-
Perfusion: On the day of the experiment, the probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of serotonin levels.
-
Drug Administration: The test compound is administered (e.g., via intraperitoneal injection or through the microdialysis probe).
-
Post-Drug Sampling: Dialysate collection continues to monitor changes in serotonin levels.
-
Analysis: The concentration of serotonin in the dialysate samples is determined using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
The following diagram illustrates the signaling pathway of the 5-HT1A receptor, a key target for both buspirone and this compound.
Conclusion
References
- 1. Buspirone - Wikipedia [en.wikipedia.org]
- 2. What is Eltoprazine used for? [synapse.patsnap.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Eltoprazine, a drug which reduces aggressive behaviour, binds selectively to 5-HT1 receptor sites in the rat brain: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Study Validation of Fluprazine's Serenic Properties: A Comparative Analysis
A comprehensive review of Fluprazine and other key serenic agents, focusing on their anti-aggressive properties and underlying mechanisms.
This guide provides a detailed comparison of this compound with other notable serenic agents, Eltoprazine and Batoprazine. The focus is on the quantitative, experimentally-backed evidence of their anti-aggressive, or "serenic," effects. This analysis is intended for researchers, scientists, and professionals in drug development who are investigating therapeutic agents for aggression and related behavioral disorders.
Comparative Analysis of Serenic Agents
This compound, Eltoprazine, and Batoprazine belong to the phenylpiperazine class of compounds and are recognized for their specific anti-aggressive properties. Their primary mechanism of action is believed to be agonism at the 5-HT1A and 5-HT1B serotonin receptors. The following tables summarize the quantitative data from various studies on their efficacy in reducing aggressive behavior.
Table 1: Effect on Offensive Aggression in Rodent Models
| Compound | Species | Dosing | Route of Administration | Model | Key Findings |
| This compound | Rat | 4 and 8 mg/kg | Intraperitoneal (IP) | Resident-Intruder | >70% reduction in overall offensive behavior; 98% decrease in biting and wounding[1] |
| Eltoprazine | Rat | 1 and 3 mg/kg | Oral (p.o.) | Resident-Intruder | Significant reduction in aggression without affecting other behaviors[2] |
| Batoprazine | - | - | - | - | Described as a serenic and 5-HT1A/1B agonist, but specific quantitative data on aggression reduction is not readily available in the reviewed literature.[3] |
Table 2: Effects on Other Behaviors in Rodent Models
| Compound | Species | Dosing | Key Findings on Non-Aggressive Behaviors |
| This compound | Rat | 4 and 8 mg/kg | No reliable differences in other social or nonsocial behaviors were observed.[1] Stimulated non-social and defensive/flight behaviors in another study.[4] |
| Eltoprazine | Rat | 1 and 3 mg/kg | Did not adversely affect other behaviors such as social interaction and exploration; no sedation observed. |
Table 3: Human Studies
| Compound | Population | Dosing | Key Findings |
| Eltoprazine | Healthy Males | 10 and 20 mg | Significant decreases in aggressive responding in an operant task. |
| Eltoprazine | Aggressive Mentally Handicapped Patients | - | Post-hoc analyses suggested a significant reduction in aggression scores in severely aggressive patients compared to placebo. |
Experimental Protocols
The primary experimental model cited in the studies for assessing the anti-aggressive effects of these compounds is the resident-intruder test .
Resident-Intruder Test Protocol
This paradigm is a standardized method for measuring offensive aggression in a semi-naturalistic setting.
-
Housing: Male resident animals (typically rats or mice) are individually housed for a period of at least one week to establish territory. In some protocols, a female companion is housed with the male to facilitate territoriality and is removed prior to testing.
-
Intruder Selection: An unfamiliar male conspecific (the intruder), often slightly smaller or of a non-aggressive strain, is selected.
-
Test Procedure: The intruder is introduced into the home cage of the resident male for a specified period, typically 10 minutes.
-
Behavioral Scoring: The interactions are recorded and scored for various parameters of aggressive behavior, including:
-
Latency to first attack: The time it takes for the resident to initiate an aggressive act.
-
Number of attacks: The total frequency of aggressive behaviors.
-
Duration of attacks: The total time spent engaged in aggressive acts.
-
Types of aggressive behavior: Biting, chasing, and lateral threat displays.
-
-
Control Measures: Non-aggressive behaviors such as social exploration (e.g., sniffing the intruder) and locomotion are also scored to assess the specificity of the drug's effect and to rule out general sedation or motor impairment.
-
Drug Administration: The test compound or a vehicle control is administered to the resident animal at a specified time before the introduction of the intruder.
Signaling Pathways
This compound and related serenic agents primarily exert their effects through the 5-HT1A and 5-HT1B serotonin receptors. These are G-protein coupled receptors (GPCRs) that modulate downstream signaling cascades.
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor couples to inhibitory G-proteins (Gi/o). Activation of the 5-HT1A receptor leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: This leads to hyperpolarization of the neuron, reducing its excitability.
-
Inhibition of Voltage-gated Calcium Channels: This reduces calcium influx and subsequent neurotransmitter release.
-
Activation of the Mitogen-activated Protein Kinase (MAPK/ERK) Pathway: This pathway is typically associated with growth factors and can be activated by the βγ subunits of the G-protein.
5-HT1B Receptor Signaling Pathway
Similar to the 5-HT1A receptor, the 5-HT1B receptor also couples to inhibitory Gi/o proteins. Its activation primarily leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. This receptor is often located on presynaptic terminals and acts as an autoreceptor, inhibiting the release of serotonin and other neurotransmitters.
References
- 1. Specific anti-aggressive effects of this compound hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chronic treatment with eltoprazine does not lead to tolerance in its anti-aggressive action, in contrast to haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Batoprazine - Wikipedia [en.wikipedia.org]
- 4. Behavioural examinations of the anti-aggressive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Key Findings from Early Fluprazine Aggression Studies: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of early findings on the anti-aggressive properties of Fluprazine, alongside data on alternative compounds and detailed experimental protocols to aid in the replication of these seminal studies.
Introduction
Early investigations into the pharmacological modulation of aggression identified this compound (DU-27716), a phenylpiperazine derivative, as a potent anti-aggressive agent. These initial studies, primarily conducted in the 1980s, laid the groundwork for understanding the role of the serotonergic system, specifically the 5-HT1A and 5-HT1B receptors, in aggressive behaviors. This guide revisits these key findings, offering a structured overview of the quantitative data, detailed experimental methodologies, and a comparison with other relevant compounds. The aim is to provide a practical resource for researchers seeking to replicate and build upon this foundational work in the ongoing search for effective treatments for pathological aggression.
Quantitative Data Summary
The following tables summarize the key quantitative findings from early studies on this compound and its effects on aggressive behavior in animal models.
Table 1: Effect of this compound on Offensive Aggression in the Resident-Intruder Paradigm
| Species | Dose (mg/kg, IP) | Reduction in Offensive Behavior | Reduction in Biting and Wounding | Other Behavioral Effects | Reference |
| Male Rats (Long-Evans) | 4 | >70% | ~98% | No significant changes in other social or nonsocial behaviors. | [1] |
| Male Rats (Long-Evans) | 8 | >70% | ~98% | No significant changes in other social or nonsocial behaviors. | [1] |
| Male Muridae | Not specified | Inhibition of aggressive behavior | Not specified | Stimulated non-social and defensive/flight behaviors; increased avoidance of opponents. | [2] |
Table 2: Duration and Specificity of this compound's Anti-Aggressive Effects
| Species | Key Finding | Duration of Effect | Specificity | Reference |
| Male Muridae | Potent anti-aggressive influence. | Up to 4 hours, followed by bouts of fighting as the drug effect wore off. | Not entirely specific; also affected non-social and defensive behaviors. | [2] |
| Male Rats (Long-Evans) | Specific reduction of offense. | Not specified | Minimal influence on social or defensive behavior. | [1] |
| Lactating Female Mice | More potent inhibition of offensive attack towards female intruders compared to defensive attack towards male intruders. | Not specified | Modestly reduced social investigation of female intruders and increased nest-oriented behavior. |
Experimental Protocols
The primary model used in early this compound aggression studies was the resident-intruder paradigm . This test is designed to elicit naturalistic aggressive behaviors in a controlled laboratory setting.
Resident-Intruder Paradigm: Detailed Methodology
Objective: To assess the effect of a compound on offensive aggression in a resident animal.
Animals:
-
Residents: Adult male rats or mice, individually housed for a period of at least one week to establish territoriality.
-
Intruders: Unfamiliar male conspecifics of similar age and weight.
Apparatus:
-
The resident animal's home cage is typically used as the testing arena.
Procedure:
-
Pre-treatment: Administer this compound or a vehicle control to the resident animal via intraperitoneal (IP) injection. A 30-minute pre-treatment time is common.
-
Intruder Introduction: Introduce an intruder into the resident's home cage.
-
Observation Period: Observe and record the interaction for a set period, typically 10-15 minutes.
-
Behavioral Scoring: A trained observer, often blind to the treatment conditions, scores the frequency and duration of specific aggressive and non-aggressive behaviors. Key behaviors to score include:
-
Offensive Aggression: Lateral threat, clinch attack, keep down, chase.
-
Defensive Behavior (by the intruder): Upright defensive posture, flight, vocalization.
-
Social Behavior: Social grooming, sniffing.
-
Non-Social Behavior: Exploration, rearing, self-grooming.
-
-
Data Analysis: Compare the behavioral scores between the drug-treated and control groups using appropriate statistical methods (e.g., t-tests, ANOVA).
Diagram 1: Experimental Workflow of the Resident-Intruder Paradigm
A flowchart of the resident-intruder paradigm for aggression studies.
Signaling Pathway
This compound and related "serenic" compounds are believed to exert their anti-aggressive effects primarily through their action as agonists at serotonin 5-HT1A and 5-HT1B receptors. These receptors are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade that ultimately modulates neuronal excitability.
Diagram 2: Simplified Signaling Pathway of 5-HT1A and 5-HT1B Receptors
References
A Comparative Review of Serenics: A Class of Anti-Aggressive Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the "serenics" class of anti-aggressive compounds with other pharmacological alternatives. The information presented is supported by experimental data to aid in research and development efforts targeting pathological aggression.
Introduction to Serenics
Serenics are a class of drugs specifically developed to reduce aggressive behavior without causing sedation or impairing other social behaviors.[1] The primary mechanism of action for classic serenics, such as eltoprazine, fluprazine, and batoprazine, is mixed agonism at serotonin 5-HT1A and 5-HT1B receptors.[2] This dual action is believed to modulate the serotonergic system, which plays a crucial role in regulating mood and behavior, thereby producing a calming or "serenic" effect.[1]
Mechanism of Action: The Serotonergic Pathway
The anti-aggressive effects of serenics are primarily attributed to their interaction with the serotonin system. As agonists at 5-HT1A and 5-HT1B receptors, these compounds are thought to reduce aggressive impulses by enhancing serotonergic neurotransmission in key brain circuits involved in aggression.
Comparative Analysis: Serenics vs. Other Anti-Aggressive Agents
The following tables provide a comparative overview of serenics against two major classes of drugs also used to manage aggression: antipsychotics and selective serotonin reuptake inhibitors (SSRIs).
Table 1: Receptor Binding Profiles (Ki, nM)
| Compound | Class | 5-HT1A | 5-HT1B | D2 |
| Eltoprazine | Serenic | 26 | 37 | >1000 |
| This compound | Serenic | Likely 5-HT1A/1B Agonist | Likely 5-HT1A/1B Agonist | - |
| Batoprazine | Serenic | Agonist | Agonist | - |
| Olanzapine | Atypical Antipsychotic | 2.5 | - | 1.1 |
| Risperidone | Atypical Antipsychotic | 4.2 | - | 3.1 |
| Haloperidol | Typical Antipsychotic | 5600 | - | 1.4 |
| Fluoxetine | SSRI | - | - | - |
| Sertraline | SSRI | - | - | - |
Note: Lower Ki values indicate higher binding affinity. Data for this compound and batoprazine are less consistently reported in public literature.
Table 2: Preclinical Efficacy in Animal Models of Aggression
| Compound | Class | Animal Model | Dose | Key Findings |
| Eltoprazine | Serenic | Rat Resident-Intruder | 1-3 mg/kg p.o. | Acutely reduced aggression without affecting other behaviors. No tolerance developed over 4 weeks of daily administration.[3] |
| This compound | Serenic | Rat Resident-Intruder | 4-8 mg/kg i.p. | Significantly reduced offensive aggression by over 70%; biting and wounding decreased by up to 98%.[4] |
| Risperidone | Atypical Antipsychotic | Hamster Model of Escalated Aggression | 0.1-0.2 mg/kg i.p. | Dose-dependently reduced a highly aggressive phenotype. |
| Haloperidol | Typical Antipsychotic | Rat Resident-Intruder | 2 mg/kg p.o. | Acutely reduced aggression but with significant sedation. Tolerance to anti-aggressive effects developed over time. |
| Fluoxetine | SSRI | Various animal models | - | Generally decreases aggressive behavior across species and models. |
Table 3: Clinical Efficacy in Human Trials for Aggression
| Compound | Class | Population | Aggression Scale | Key Findings |
| Olanzapine | Atypical Antipsychotic | Schizophrenia | PANSS Hostility Item | Significantly superior to perphenazine, quetiapine, ziprasidone, and risperidone in reducing hostility scores at various time points over 18 months. |
| Risperidone | Atypical Antipsychotic | Dementia with aggression | CMAI Total Aggression Score | Significant reduction in aggression scores compared to placebo (p < .001) at a mean dose of 0.95 mg/day. |
| Risperidone | Atypical Antipsychotic | Disruptive Behavior Disorder (Boys, below avg. IQ) | N-CBRF Aggression Score | 56.4% reduction in aggression score from baseline vs. 21.7% for placebo (p < .001) over 6 weeks. |
| Fluoxetine | SSRI | Personality Disorder with impulsive aggression | Overt Aggression Scale-Modified (OAS-M) | Sustained reduction in irritability and aggression subscale scores compared to placebo over 3 months. |
| Sertraline | SSRI | Major Depression with aggression | State-Trait Anger Expression Inventory-II (STAXI-II) | Significant reduction in depressive and aggressive symptoms over a six-week trial. |
Experimental Protocols
Resident-Intruder Test
This is a widely used paradigm to assess offensive aggression in rodents.
Objective: To measure the aggressive behavior of a resident animal towards an unfamiliar intruder.
Procedure:
-
Housing: An adult male rodent (the "resident") is housed individually for a period of time (e.g., 1-4 weeks) to establish territoriality.
-
Intruder Selection: A slightly smaller, unfamiliar male of the same species is selected as the "intruder."
-
Test Arena: The test is conducted in the resident's home cage.
-
Introduction: The intruder is introduced into the resident's cage.
-
Observation: The ensuing interaction is typically recorded for a set period (e.g., 10-15 minutes).
-
Behavioral Scoring: Key aggressive behaviors are scored, including latency to first attack, number of attacks, duration of attacks, and specific aggressive postures.
Conclusion
The serenics class of anti-aggressive compounds, typified by eltoprazine, demonstrates a specific anti-aggressive profile in preclinical models, primarily through 5-HT1A and 5-HT1B receptor agonism. This contrasts with the broader receptor profiles and sedative properties of many antipsychotics. While atypical antipsychotics like olanzapine and risperidone have shown clinical efficacy in reducing aggression associated with various psychiatric conditions, their mechanisms are more complex, involving significant dopamine D2 receptor antagonism. SSRIs, such as fluoxetine and sertraline, also reduce aggression, likely by enhancing overall serotonergic tone, and have shown efficacy in populations with impulsive aggression and depression.
The choice of an anti-aggressive agent in a research or clinical context will depend on the specific type of aggression being targeted and the desired level of behavioral specificity. The data presented in this guide offer a foundation for comparing these different pharmacological approaches and informing future drug development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Discriminative stimulus properties of eltoprazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Open study evaluating the onset of antipsychotic action of olanzapine in the treatment of patients with schizophrenia, schizophreniform or schizo-affective disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety evaluation of olanzapine treatment for schizophrenia patients: A retrospective data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Fluprazine's Receptor Binding Profile: A Comparative Analysis with Other Phenylpiperazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the receptor binding profile of fluprazine and other notable phenylpiperazine derivatives. Due to the limited availability of quantitative binding data for this compound, its profile is largely inferred from its structural analog, eltoprazine, and its classification as a "serenic" or anti-aggressive agent. This comparison aims to contextualize the potential pharmacological actions of this compound against well-characterized phenylpiperazine antipsychotics.
Comparative Receptor Binding Affinities (Ki, nM)
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of several phenylpiperazine compounds for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity. It is important to note that direct quantitative binding data for this compound is scarce in publicly available literature.[1][2] The values for this compound's primary targets are therefore estimated based on data from its close structural analog, eltoprazine.
| Receptor | This compound (estimated) | Eltoprazine | TFMPP | Aripiprazole | Ziprasidone | Olanzapine | Quetiapine |
| Dopamine Receptors | |||||||
| D1 | - | >400 | - | 410 | 9.5 | 31 | 455 |
| D2 | - | >400 | - | 0.34 | 4.8 | 11 | 160 |
| D3 | - | - | - | 0.8 | - | - | - |
| D4 | - | - | - | 44 | - | - | - |
| Serotonin Receptors | |||||||
| 5-HT1A | ~40 | 40 | 288-1950 | 1.7 | - | - | - |
| 5-HT1B | ~52 | 52 | 30-132 | - | - | - | - |
| 5-HT1C | ~81 | 81 | 62 | 15 | - | - | - |
| 5-HT2A | - | >400 | 160-269 | 3.4 | - | - | - |
| 5-HT2C | - | - | 62 | 15 | - | - | - |
| Adrenergic Receptors | |||||||
| α1 | - | >400 | - | 57 | - | - | - |
| Histamine Receptors | |||||||
| H1 | - | >400 | - | 61 | - | - | - |
Data compiled from multiple sources. Ki values can vary between studies based on experimental conditions.
Analysis of Receptor Binding Profiles
This compound, as a member of the "serenic" class of phenylpiperazines, is hypothesized to exert its anti-aggressive effects primarily through agonist activity at 5-HT1A and 5-HT1B receptors, similar to its analog eltoprazine.[1][2] This profile distinguishes it significantly from the atypical antipsychotic phenylpiperazines like aripiprazole, ziprasidone, olanzapine, and quetiapine.
-
This compound and Eltoprazine : These compounds show a selective and moderate affinity for 5-HT1A and 5-HT1B receptors, with weaker affinity for 5-HT1C receptors. They exhibit very low affinity for dopamine, adrenergic, and histamine receptors. This targeted serotonergic activity is thought to modulate aggression and anxiety with fewer of the side effects associated with broader receptor engagement.
-
Trifluoromethylphenylpiperazine (TFMPP) : TFMPP also demonstrates a preference for serotonin receptors, particularly 5-HT1B and 5-HT2C. However, it has a more complex profile than the serenics, with some affinity for 5-HT1A and 5-HT2A receptors. It is often used as a non-selective serotonin agonist in research.
-
Atypical Antipsychotics (Aripiprazole, Ziprasidone, Olanzapine, Quetiapine) : In contrast to the serenics, these drugs exhibit high affinity for dopamine D2 receptors, a key target for antipsychotic efficacy. Their profiles are further characterized by potent interactions with various serotonin receptors, particularly 5-HT2A, which is thought to mitigate extrapyramidal side effects. These agents also variably interact with adrenergic and histaminergic receptors, contributing to their sedative and metabolic side effect profiles. Aripiprazole is unique in this group as a D2 partial agonist.
Experimental Protocols: Radioligand Binding Assays
The determination of receptor binding affinities (Ki values) is typically conducted through in vitro competitive radioligand binding assays. The following is a generalized protocol for such an experiment.
1. Membrane Preparation:
-
Cell lines (e.g., CHO or HEK293) stably expressing the human receptor of interest are cultured and harvested.
-
The cells are homogenized in a suitable buffer (e.g., Tris-HCl) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer to a specific protein concentration.
2. Competitive Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
Total Binding: Cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-Spiperone for D2 receptors).
-
Non-specific Binding: A parallel incubation is performed in the presence of a high concentration of an unlabeled competing ligand to saturate the specific binding sites.
-
Competition: A range of concentrations of the test compound (e.g., this compound) is added to displace the radioligand from the receptor.
-
The mixture is incubated to reach equilibrium.
3. Detection and Data Analysis:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined from the resulting competition curve.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow and a key signaling pathway.
Caption: Workflow for a competitive radioligand binding assay.
Caption: Simplified Dopamine D2 Receptor Signaling Pathway.
References
Safety Operating Guide
Navigating the Disposal of Fluprazine: A Protocol for Laboratory Professionals
The proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, understanding the correct procedures for waste management is not just a matter of compliance, but a cornerstone of a safe and sustainable research environment. This document provides a detailed guide to the proper disposal of Fluprazine, a phenylpiperazine compound.
While a specific Safety Data Sheet (SDS) for this compound was not located, an SDS for the closely related compound, Fluphenazine, indicates significant health hazards. Fluphenazine is classified as toxic if swallowed, fatal if inhaled, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure[1][2]. Due to the structural similarities and the serious nature of these warnings, it is imperative to handle and dispose of this compound as a hazardous chemical waste.
Hazard Classification Profile of a Related Compound: Fluphenazine
To underscore the potential risks associated with this compound, the following table summarizes the hazard classifications for Fluphenazine. This information should be considered as a precautionary guide for handling this compound.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed[1][2] |
| Acute Toxicity, Inhalation (Category 2) | H330: Fatal if inhaled[1] |
| Reproductive Toxicity (Category 1A) | H360: May damage fertility or the unborn child |
| Specific Target Organ Toxicity, Repeated Exposure (Category 1) | H372: Causes damage to organs through prolonged or repeated exposure |
| Skin Irritation (Category 2) | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction |
| Germ Cell Mutagenicity (Category 2) | H341: Suspected of causing genetic defects |
| Carcinogenicity (Category 1B) | H350: May cause cancer |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400: Very toxic to aquatic life |
Step-by-Step Disposal Protocol for this compound
The following protocol is based on general guidelines for the disposal of hazardous chemical waste and should be followed in the absence of a specific SDS for this compound.
1. Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including:
-
Safety goggles
-
Chemical-resistant gloves
-
Lab coat
-
Closed-toe shoes
2. Waste Segregation and Collection:
-
Do not mix this compound waste with non-hazardous waste.
-
Collect all this compound waste, including contaminated lab supplies (e.g., pipette tips, gloves, absorbent paper), in a designated, compatible, and clearly labeled hazardous waste container.
-
The container should be made of a material that will not react with the chemical and must have a secure, leak-proof lid.
3. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the date when the first waste was added to the container.
4. Storage:
-
Store the hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure the storage area is not accessible to unauthorized personnel.
5. Disposal:
-
Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of this compound down the drain or in the regular trash. Improper disposal of pharmaceuticals can lead to environmental contamination.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
Personal protective equipment for handling Fluprazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Fluprazine in a laboratory setting. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are extrapolated from safety data for Fluphenazine, a structurally and pharmacologically similar phenothiazine derivative, and general best practices for handling hazardous chemicals.
I. Personal Protective Equipment (PPE)
The cornerstone of safe handling is the consistent and correct use of appropriate personal protective equipment. A risk assessment should be conducted for all procedures involving this compound to ensure the highest level of safety.
A. Recommended PPE for Handling this compound
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile or neoprene gloves.[1][2] | Provides a robust barrier against potential skin contact. Double gloving is a best practice when handling hazardous compounds.[2] Nitrile and neoprene offer good resistance to a range of chemicals.[3][4] |
| Eye Protection | Chemical safety goggles and a face shield, or a full-face respirator. | Protects against splashes, aerosols, and airborne particles that could cause serious eye damage. |
| Respiratory Protection | A NIOSH-approved respirator is required if there is a risk of inhalation (e.g., handling powders, creating aerosols). The specific type of respirator (e.g., N95, or a full-face respirator with appropriate cartridges) should be determined by a risk assessment. | Fluphenazine is fatal if inhaled, highlighting the critical need for respiratory protection. |
| Protective Clothing | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs. | Prevents contamination of personal clothing and skin. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Protects against spills and contamination of personal footwear. |
B. Glove Selection Considerations
No single glove material is impervious to all chemicals. The selection of glove material should be based on the specific solvents and reagents being used in conjunction with this compound.
| Glove Material | General Resistance | Considerations |
| Nitrile | Good protection against oils, greases, acids, caustics, and alcohols. | Generally a good first choice for handling many laboratory chemicals. |
| Neoprene | Excellent resistance to hydraulic fluids, gasoline, alcohols, organic acids, and alkalis. | Offers good pliability and dexterity. |
| Butyl Rubber | High resistance to corrosive acids, ketones, esters, and aldehydes. | Remains flexible at low temperatures. |
| Barrier Laminate | Resistant to a wide range of chemicals. | Often used as an outer glove for handling highly hazardous materials. |
Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.
II. Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
A. Engineering Controls
-
Ventilation: All work with solid or concentrated forms of this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Containment: Use of a powder containment hood is recommended when weighing or manipulating powdered this compound.
B. Procedural Guidance
-
Preparation: Before beginning any work, ensure all necessary PPE is readily available and in good condition. The work area should be clean and uncluttered.
-
Handling:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Do not eat, drink, or smoke in areas where this compound is handled.
-
Minimize the creation of dust and aerosols.
-
If there is a risk of splashing, use a plastic-backed absorbent pad to cover the work surface.
-
-
Decontamination:
-
Upon completion of work, decontaminate all surfaces and equipment with an appropriate cleaning agent.
-
Properly remove and dispose of all PPE as outlined in the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
III. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
A. Waste Segregation and Disposal
| Waste Type | Disposal Procedure |
| Unused or Expired this compound | Dispose of as hazardous chemical waste in accordance with institutional and local regulations. Do not flush down the drain unless specifically instructed to do so by a qualified professional. |
| Contaminated PPE (Gloves, Gowns, Shoe Covers) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated sharps or hazardous waste container. |
| Empty this compound Containers | Triple-rinse with a suitable solvent (collecting the rinsate as hazardous waste) before disposing of as non-hazardous waste, or dispose of directly as hazardous waste. |
B. Spill Management
In the event of a spill, immediately alert others in the area and follow these steps:
-
Evacuate: If the spill is large or involves a highly concentrated form of this compound, evacuate the immediate area.
-
Secure: Restrict access to the spill area.
-
Report: Notify the appropriate safety personnel at your institution.
-
Clean-up (for trained personnel only):
-
Don the appropriate PPE, including respiratory protection.
-
Contain the spill using absorbent pads or granules from a chemical spill kit.
-
Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
-
IV. Experimental Protocols and Visualizations
To further enhance safety and procedural clarity, the following workflow diagram illustrates the key steps for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
This comprehensive guide is intended to supplement, not replace, institutional safety protocols and the professional judgment of trained laboratory personnel. Always consult your institution's safety office for specific guidance and requirements.
References
- 1. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 2. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 3. dess.uccs.edu [dess.uccs.edu]
- 4. envirosafetyproducts.com [envirosafetyproducts.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
